tert-Butyl (2-morpholino-2-oxoethyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(2-morpholin-4-yl-2-oxoethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)12-8-9(14)13-4-6-16-7-5-13/h4-8H2,1-3H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJJMXIKWJWZBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)N1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80441472 | |
| Record name | tert-Butyl [2-(morpholin-4-yl)-2-oxoethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114703-81-0 | |
| Record name | tert-Butyl [2-(morpholin-4-yl)-2-oxoethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 114703-81-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of tert-Butyl (2-morpholino-2-oxoethyl)carbamate: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the synthesis of tert-Butyl (2-morpholino-2-oxoethyl)carbamate, a key building block in medicinal chemistry and drug development. The primary synthesis pathway detailed involves the coupling of N-tert-butoxycarbonyl glycine (Boc-glycine) with morpholine. This guide presents two detailed experimental protocols: the primary route via an N-acylbenzotriazole intermediate and an alternative method utilizing a carbodiimide coupling agent. Quantitative data, including yields and physicochemical properties, are summarized for comparative analysis. Furthermore, this document includes detailed safety information for all reagents and visual diagrams of the synthesis pathways and experimental workflows to support researchers and scientists in the field.
Introduction
This compound, also known as Boc-Gly-Mor, is a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutics. The presence of the Boc protecting group on the glycine moiety allows for controlled, stepwise peptide synthesis, while the morpholine amide provides specific physicochemical properties and potential biological activity. The formation of the amide bond between Boc-glycine and morpholine is a critical step, and various peptide coupling methodologies can be employed to achieve this transformation efficiently. This guide focuses on a robust and well-documented pathway proceeding through an activated N-acylbenzotriazole intermediate, offering high yields and purity. An alternative, more traditional approach using a carbodiimide coupling agent is also presented.
Synthesis Pathways
The principal synthesis pathway for this compound involves a two-step process:
-
Activation of Boc-glycine: Boc-glycine is first converted to a highly reactive N-acylbenzotriazole intermediate, N-(Boc-glycyl)benzotriazole. This is achieved by reacting Boc-glycine with benzotriazole in the presence of a dehydrating agent, such as thionyl chloride.
-
Amide Bond Formation: The activated N-(Boc-glycyl)benzotriazole is then reacted with morpholine. The benzotriazole group is an excellent leaving group, facilitating the nucleophilic attack by the secondary amine of morpholine to form the desired amide bond.
An alternative pathway involves the direct coupling of Boc-glycine and morpholine using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of an activating agent such as 1-hydroxybenzotriazole (HOBt).
Synthesis Pathway Diagram
Caption: Primary synthesis pathway for this compound.
Experimental Protocols
Primary Synthesis Route: Via N-acylbenzotriazole Intermediate
This protocol is adapted from the work of Kamotra, P. et al. in Synthesis (2017).
Step 1: Synthesis of N-(Boc-glycyl)benzotriazole
This is a general procedure adapted from the work of Katritzky, A. R. et al. in Synthesis (2003), 2777-2780.
-
To a stirred solution of Boc-glycine (1.0 eq.) and 1H-benzotriazole (1.0 eq.) in anhydrous dichloromethane (DCM), thionyl chloride (1.1 eq.) is added dropwise at 0 °C.
-
The reaction mixture is then allowed to warm to room temperature and stirred for 2-3 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude N-(Boc-glycyl)benzotriazole, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
A solution of N-(Boc-glycyl)benzotriazole (1.0 eq.) in acetonitrile is prepared in a round-bottom flask equipped with a magnetic stir bar.
-
To this solution, morpholine (1.0 eq.) and triethylamine (1.5 eq.) are added.
-
The reaction mixture is stirred at room temperature for 3-4 hours. The progress of the reaction is monitored by TLC.
-
After completion of the reaction, the acetonitrile is evaporated under reduced pressure.
-
The residue is extracted with ethyl acetate. The organic layer is washed with an aqueous sodium carbonate solution and then dried over anhydrous sodium sulfate.
-
After filtration, the ethyl acetate is evaporated under reduced pressure to obtain the crude product.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield this compound as colorless microcrystals.[1]
Alternative Synthesis Route: DCC Coupling
-
Boc-glycine (1.0 eq.), morpholine (1.1 eq.), and 1-hydroxybenzotriazole (HOBt) (1.2 eq.) are dissolved in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
The solution is cooled to 0 °C in an ice bath.
-
Dicyclohexylcarbodiimide (DCC) (1.1 eq.), dissolved in a minimal amount of the reaction solvent, is added dropwise to the cooled solution.
-
The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred overnight.
-
The precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The residue is redissolved in ethyl acetate and washed successively with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.
-
Purification is performed by column chromatography on silica gel or by recrystallization.
Experimental Workflow Diagram
Caption: Experimental workflow for the primary synthesis route.
Quantitative Data
The following table summarizes the quantitative data for the synthesis of this compound via the N-acylbenzotriazole intermediate method.
| Parameter | Value | Reference |
| Yield | 62% | [1] |
| Melting Point | 114–116 °C | [1][2] |
| ¹H NMR (500 MHz, CDCl₃) | δ = 5.50 (br s, 1 H), 3.95 (d, J=3.5 Hz, 2 H), 3.70–3.62 (m, 6 H), 3.40 (t, J=4.4 Hz, 2 H), 1.45 (s, 9 H) | [1][2] |
| ¹³C NMR (125 MHz, CDCl₃) | δ = 167.5, 156.0, 80.0, 66.9, 66.5, 45.0, 42.4, 42.3, 28.5 | [1] |
| HRMS (ESI) | m/z [M + H]⁺ calcd for C₁₁H₂₁N₂O₄: 245.1501; found: 245.1499 | [1] |
Safety and Handling
All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.
-
Morpholine: Flammable liquid and vapor. Harmful if swallowed or inhaled. Toxic in contact with skin. Causes severe skin burns and eye damage.[2][6][7][8][9]
-
Thionyl Chloride: Reacts violently with water. Causes severe skin burns and eye damage. Harmful if inhaled.
-
1H-Benzotriazole: Flammable solid. Harmful if swallowed. Causes serious eye irritation.
-
Triethylamine: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause respiratory irritation.[10][11][12][13][14]
-
Acetonitrile: Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.[15][16][17][18][19]
-
Dicyclohexylcarbodiimide (DCC): Toxic in contact with skin. May cause an allergic skin reaction. Causes serious eye damage.[20][21][22][23][24]
-
1-Hydroxybenzotriazole (HOBt): Flammable solid. Risk of explosion if heated under confinement. Causes eye irritation.[1][25][26][27]
Conclusion
The synthesis of this compound is a straightforward process that can be achieved in high yield and purity through the activation of Boc-glycine with benzotriazole, followed by coupling with morpholine. This method, along with the alternative DCC coupling procedure, provides reliable and reproducible routes for obtaining this important synthetic intermediate. The data and protocols presented in this guide are intended to support researchers in the efficient and safe synthesis of this compound for applications in drug discovery and development.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. redox.com [redox.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. chemicalbook.com [chemicalbook.com]
- 10. pentachemicals.eu [pentachemicals.eu]
- 11. idesapetroquimica.com [idesapetroquimica.com]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. redox.com [redox.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. liverpool.ac.uk [liverpool.ac.uk]
- 16. carlroth.com:443 [carlroth.com:443]
- 17. static.mercateo.com [static.mercateo.com]
- 18. tedpella.com [tedpella.com]
- 19. scienceinteractive.com [scienceinteractive.com]
- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 21. carlroth.com:443 [carlroth.com:443]
- 22. echemi.com [echemi.com]
- 23. Dicyclohexylcarbodiimide - Safety Data Sheet [chemicalbook.com]
- 24. spectrumchemical.com [spectrumchemical.com]
- 25. chemicalbook.com [chemicalbook.com]
- 26. indenta.com [indenta.com]
- 27. static.cymitquimica.com [static.cymitquimica.com]
An In-depth Technical Guide to tert-Butyl (2-morpholino-2-oxoethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of tert-butyl (2-morpholino-2-oxoethyl)carbamate, a molecule of interest in medicinal chemistry and organic synthesis. This document details its structural characteristics, physicochemical properties, and provides a protocol for its synthesis, catering to the needs of researchers and professionals in drug development.
Chemical Identity and Structure
This compound, a carbamate derivative incorporating a morpholine moiety, is a notable compound in the landscape of synthetic organic chemistry. The presence of the Boc (tert-butyloxycarbonyl) protecting group makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of peptide and medicinal chemistry.[1] The morpholine ring is a common structural motif in biologically active compounds, suggesting potential pharmacological applications for this molecule and its derivatives.
Table 1: Compound Identifiers
| Identifier | Value |
| CAS Number | 114703-81-0 |
| Molecular Formula | C₁₁H₂₀N₂O₄ |
| IUPAC Name | tert-butyl N-(2-morpholin-4-yl-2-oxoethyl)carbamate |
| Synonyms | (2-Morpholin-4-yl-2-oxo-ethyl)-carbamic acid tert-butyl ester, 4-(Boc-Amino-Acetyl)-Morpholine, Boc-Gly-Mor |
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development. The following tables summarize the key physical and chemical characteristics of this compound.
Table 2: Physical Properties
| Property | Value | Reference |
| Molecular Weight | 244.29 g/mol | [1] |
| Appearance | Colorless microcrystals | [2] |
| Melting Point | 114-116 °C | [2] |
| Boiling Point | Predicted: 388.9 ± 35.0 °C at 760 mmHg | N/A |
| Density | Predicted: 1.15 ± 0.1 g/cm³ | N/A |
| Solubility | Soluble in chloroform, ethyl acetate, and methanol. | N/A |
Note: Predicted values for boiling point and density are based on computational models and have not been experimentally verified. Solubility information is qualitative and based on general characteristics of similar compounds.
Table 3: Spectroscopic Data
| Technique | Data | Reference |
| ¹H NMR (500 MHz, CDCl₃) | δ = 5.50 (br s, 1H), 3.95 (d, J = 3.5 Hz, 2H), 3.70-3.62 (m, 6H), 3.40 (t, J = 4.4 Hz, 2H), 1.45 (s, 9H) | [2] |
| ¹³C NMR (125 MHz, CDCl₃) | δ = 167.5, 156.0, 80.0, 66.9, 66.5, 45.0, 42.4, 42.3, 28.5 | [2] |
| High-Resolution Mass Spectrometry (HRMS-ESI) | m/z [M+H]⁺ calculated for C₁₁H₂₁N₂O₄: 245.1501; found: 245.1501 | [2] |
Experimental Protocols
Synthesis of this compound
The following protocol is adapted from a published procedure for the synthesis of this compound.[2]
Materials:
-
N-(Boc-glycyl)-benzotriazole
-
Morpholine
-
Triethylamine
-
Acetonitrile
-
Ethyl acetate (EtOAc)
-
Aqueous sodium carbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-(Boc-glycyl)-benzotriazole (1.0 equivalent) and morpholine (1.0 equivalent) in acetonitrile (10 mL).
-
Add triethylamine (1.5 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 3-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, remove the acetonitrile under reduced pressure.
-
Extract the residue with ethyl acetate.
-
Wash the organic layer with aqueous sodium carbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture and evaporate the ethyl acetate under reduced pressure to yield the product.
Yield: 62%[2]
Logical Workflow for Synthesis
The synthesis of this compound involves a straightforward coupling reaction. The logical workflow for this process is illustrated below.
References
An In-Depth Technical Guide to tert-Butyl (2-morpholino-2-oxoethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of tert-butyl (2-morpholino-2-oxoethyl)carbamate. This compound, identified by the CAS number 114703-81-0, is a notable example of a molecule integrating a carbamate protecting group with a morpholine amide moiety. Such structures are of significant interest in medicinal chemistry and drug development due to the diverse biological activities associated with both carbamates and morpholine rings. This document aims to serve as a core resource for researchers by presenting detailed experimental protocols, tabulated quantitative data, and a visualization of its fundamental synthetic pathway.
Molecular Structure and Properties
This compound possesses a well-defined molecular architecture featuring a tert-butoxycarbonyl (Boc) protecting group attached to a glycine backbone, which is, in turn, amidated with a morpholine ring. The presence of the Boc group renders the primary amine functionality stable under various reaction conditions, while the morpholine moiety can influence the molecule's solubility, polarity, and potential biological interactions.
Chemical and Physical Data
A summary of the key quantitative data for this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 114703-81-0 | [1] |
| Molecular Formula | C₁₁H₂₀N₂O₄ | - |
| Molecular Weight | 244.29 g/mol | - |
| IUPAC Name | tert-butyl N-[2-(morpholin-4-yl)-2-oxoethyl]carbamate | [1] |
| Canonical SMILES | C1COCCN1C(=O)CNC(=O)OC(C)(C)C | - |
| Appearance | White to off-white solid (predicted) | - |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol (predicted) | - |
Structural Diagram
The two-dimensional structure of this compound is depicted below, illustrating the connectivity of the constituent atoms.
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the coupling of N-Boc-glycine with morpholine. This reaction is a standard amide bond formation and can be facilitated by various coupling reagents.
General Synthetic Pathway
The logical workflow for the synthesis is outlined below. It involves the activation of the carboxylic acid of N-Boc-glycine, followed by nucleophilic attack by the secondary amine of morpholine.
References
"tert-Butyl (2-morpholino-2-oxoethyl)carbamate" CAS number 123387-72-4
CAS Number: 123387-72-4
Abstract: This technical guide provides a comprehensive overview of tert-Butyl methyl(2-oxoethyl)carbamate, a key intermediate in organic and medicinal chemistry. The document details the compound's physicochemical properties, provides a thorough experimental protocol for its synthesis, and discusses its significant applications, particularly in the development of enzyme inhibitors. Safety and handling protocols are also outlined. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction
tert-Butyl methyl(2-oxoethyl)carbamate, also known by its synonym N-Boc-(methylamino)acetaldehyde, is a valuable bifunctional molecule utilized as a building block in complex organic synthesis. Its structure incorporates a reactive aldehyde group and a tert-butoxycarbonyl (Boc) protected secondary amine. This arrangement allows for selective chemical transformations, making it a crucial component in the synthesis of various pharmaceutical agents and research compounds.
Notably, this compound, identified by CAS number 123387-72-4, is a key reactant in the preparation of benzo[d]imidazole inhibitors targeting Coactivator-associated Arginine Methyltransferase 1 (CARM1), an enzyme implicated in several human cancers.[1][2] The ability to introduce a protected N-methylglycinal motif makes it particularly useful for constructing specific pharmacophores.
Note on Nomenclature: The CAS number 123387-72-4 is unequivocally linked in chemical databases to "tert-Butyl methyl(2-oxoethyl)carbamate" and its synonym "N-Boc-(methylamino)acetaldehyde". This guide will focus on the technical data associated with this specific molecule.
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of tert-Butyl methyl(2-oxoethyl)carbamate is provided below. This data is essential for its handling, characterization, and use in chemical reactions.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₅NO₃ | [3][4] |
| Molecular Weight | 173.21 g/mol | [4] |
| Appearance | Colorless to light yellow clear liquid | [1][3] |
| Boiling Point | 218.2 ± 19.0 °C (Predicted) | [1][5] |
| Density | 1.026 g/mL | [1][5] |
| Refractive Index | 1.440 | [1][5] |
| Solubility | Slightly miscible with water. Soluble in common organic solvents like dichloromethane. | [1] |
| Storage Temperature | Inert atmosphere, Store in freezer, under -20°C | [1][5] |
| Mass Spectrum (GC-MS) | m/z 174 (M+1) | [1] |
Experimental Protocols
Synthesis of tert-Butyl methyl(2-oxoethyl)carbamate
This protocol details the synthesis of tert-Butyl methyl(2-oxoethyl)carbamate from 2-(N-Boc-methylamino)ethanol via oxidation with Dess-Martin periodontane.[1]
Materials:
-
2-(N-Boc-methylamino)ethanol
-
Dess-Martin periodontane (DMP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-(N-Boc-methylamino)ethanol (1.0 eq, e.g., 8.8 g, 50 mmol) in dichloromethane. Cool the solution to 0 °C using an ice bath.
-
Oxidation: While stirring, add Dess-Martin periodontane (1.04 eq, e.g., 22 g, 52 mmol) to the solution in portions.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature naturally and continue stirring for 3 hours. Monitor the reaction progress by a suitable method (e.g., TLC).
-
Quenching: Upon completion, add saturated aqueous sodium bicarbonate solution followed by saturated aqueous sodium thiosulfate solution to the reaction mixture. Stir vigorously for 30 minutes to quench the excess DMP.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic phase. Wash the organic layer with saturated sodium bicarbonate solution.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Product: The resulting product is tert-Butyl methyl(2-oxoethyl)carbamate, which can be obtained in quantitative yield.[1] The product can be analyzed by GC-MS to confirm its identity (expected m/z 174 [M+1]).[1]
Applications in Drug Development
Intermediate in the Synthesis of CARM1 Inhibitors
A primary application of tert-Butyl methyl(2-oxoethyl)carbamate is its role as a precursor in the synthesis of selective, small-molecule inhibitors of Coactivator-associated Arginine Methyltransferase 1 (CARM1).[2] CARM1 is an enzyme that plays a crucial role in various cellular processes, including transcriptional regulation, and its overexpression is linked to several cancers, such as breast and prostate cancer.[2]
The aldehyde functionality of N-Boc-(methylamino)acetaldehyde is utilized in condensation reactions with other intermediates to construct the core scaffold of these inhibitors. The Boc-protecting group allows for the controlled, stepwise assembly of the final molecule, being removed in a later synthetic step to reveal the secondary amine.
The Role of CARM1 in Cancer Signaling
CARM1 is a protein arginine methyltransferase (PRMT) that methylates both histone and non-histone proteins, thereby regulating gene expression.[2] In many cancers, CARM1 acts as a transcriptional coactivator for oncogenic pathways. By methylating key proteins, it can enhance the expression of genes that promote cell proliferation, survival, and metastasis. Therefore, inhibiting the activity of CARM1 is a promising therapeutic strategy for cancer treatment. The development of potent and selective CARM1 inhibitors, facilitated by reagents like tert-Butyl methyl(2-oxoethyl)carbamate, is an active area of research in oncology.[6]
Safety and Handling
tert-Butyl methyl(2-oxoethyl)carbamate should be handled by trained professionals in a well-ventilated area, following standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety goggles with side-shields.
-
Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use non-sparking tools and prevent fire caused by electrostatic discharge.[5]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. For long-term storage, it is recommended to keep it in a freezer at -20°C under an inert atmosphere.[1][5]
-
First Aid Measures:
-
If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen.
-
In case of Skin Contact: Wash off with plenty of water.
-
In case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If Swallowed: Rinse mouth. Get medical attention if you feel unwell.
-
Conclusion
tert-Butyl methyl(2-oxoethyl)carbamate (CAS 123387-72-4) is a versatile and important building block in modern organic synthesis. Its utility is particularly highlighted in the field of medicinal chemistry for the creation of targeted therapeutics, such as CARM1 inhibitors. This guide provides essential technical information to support its safe and effective use in research and development settings.
References
- 1. N-BOC-(METHYLAMINO)ACETALDEHYDE | 123387-72-4 [chemicalbook.com]
- 2. Design and synthesis of selective, small molecule inhibitors of coactivator-associated arginine methyltransferase 1 (CARM1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-BOC-(METHYLAMINO)ACETALDEHYDE Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. N-BOC-(METHYLAMINO)ACETALDEHYDE CAS#: 123387-72-4 [amp.chemicalbook.com]
- 6. Development of Potent and Selective Coactivator-associated Arginine Methyltransferase 1 (CARM1) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of tert-Butyl (2-morpholino-2-oxoethyl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound tert-Butyl (2-morpholino-2-oxoethyl)carbamate, a molecule of interest in synthetic organic chemistry and drug discovery. This document is intended to serve as a core reference for researchers, offering detailed spectroscopic data, experimental methodologies, and a workflow for its synthesis and analysis.
Quantitative Spectroscopic Data
The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) analyses of this compound.
Table 1: ¹H NMR Spectroscopic Data
Solvent: CDCl₃, Frequency: 500 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 5.50 | broad singlet | 1H | - | N-H |
| 3.95 | doublet | 2H | 3.5 | CH₂ -N(Boc) |
| 3.70–3.62 | multiplet | 6H | - | O(CH₂ CH₂ )₂N |
| 3.40 | triplet | 2H | 4.4 | O(CH₂CH₂ )₂N |
| 1.45 | singlet | 9H | - | C(CH₃ )₃ |
Table 2: ¹³C NMR Spectroscopic Data
Solvent: CDCl₃, Frequency: 125 MHz[1]
| Chemical Shift (δ) ppm | Assignment |
| 167.5 | C =O (Amide) |
| 156.0 | C =O (Carbamate) |
| 80.0 | C (CH₃)₃ |
| 66.9 | O(C H₂CH₂)₂N |
| 66.5 | O(C H₂CH₂)₂N |
| 45.0 | C H₂-N(Boc) |
| 42.4 | O(CH₂C H₂)₂N |
| 42.3 | O(CH₂C H₂)₂N |
| 28.5 | C(C H₃)₃ |
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
Technique: Electrospray Ionization (ESI)[1]
| Parameter | Value |
| Ion | [M+H]⁺ |
| Calculated m/z | 244.1424 |
| Found m/z | 244.1425 |
| Molecular Formula | C₁₁H₂₀N₂O₄ |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
| N-H Stretch | Secondary Amine (Carbamate) | 3350-3250 |
| C-H Stretch | Alkane (CH₂, CH₃) | 2980-2850 |
| C=O Stretch | Amide | 1680-1630 |
| C=O Stretch | Carbamate | 1725-1705 |
| N-H Bend | Secondary Amine (Carbamate) | 1550-1510 |
| C-O Stretch | Ether (Morpholine) | 1150-1085 |
Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound.
Synthesis Protocol
This compound can be synthesized by coupling N-Boc-glycine with morpholine. A general procedure is as follows:
-
Reactant Preparation : In a round-bottom flask, N-(Boc-aminoacyl)benzotriazole (1.0 equivalent) is dissolved in acetonitrile.
-
Addition of Amine : Morpholine (1.0 equivalent) and triethylamine (1.5 equivalents) are added to the solution.
-
Reaction : The mixture is stirred at room temperature for 3-4 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).
-
Work-up : Upon completion, the acetonitrile is removed under reduced pressure. The residue is then extracted with ethyl acetate.
-
Purification : The organic layer is washed with an aqueous sodium carbonate solution and dried over sodium sulfate. After filtration, the solvent is evaporated to yield the final product, this compound.[1]
NMR Spectroscopy Protocol
-
Sample Preparation : Approximately 5-10 mg of the purified compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition : The ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum is obtained.
-
Data Processing : The acquired Free Induction Decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the TMS signal (0.00 ppm).
High-Resolution Mass Spectrometry (HRMS) Protocol
-
Sample Preparation : A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1-10 µg/mL.
-
Instrumentation : A time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source is used.
-
Data Acquisition : The sample solution is introduced into the ESI source. The analysis is performed in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Data Analysis : The resulting mass spectrum is analyzed to determine the accurate mass of the molecular ion, which is then used to confirm the elemental composition.
Infrared (IR) Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
-
Background Spectrum : The crystal of the ATR accessory is cleaned, and a background spectrum is collected to account for atmospheric and instrumental absorptions.
-
Sample Application : A small amount of the solid sample is placed directly onto the ATR crystal, ensuring good contact.
-
Data Acquisition : The IR spectrum is recorded, typically over a range of 4000-400 cm⁻¹, by co-adding multiple scans to improve the signal-to-noise ratio.
-
Data Processing : The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.
Workflow and Pathway Visualization
The following diagrams illustrate the synthesis and analysis workflow for this compound.
Caption: Synthetic pathway for this compound.
Caption: Workflow for the spectroscopic analysis of the target compound.
References
No Direct Mechanism of Action Data Available for tert-Butyl (2-morpholino-2-oxoethyl)carbamate
A comprehensive review of scientific literature and chemical databases reveals no specific information regarding the mechanism of action for the compound tert-Butyl (2-morpholino-2-oxoethyl)carbamate. This suggests that the compound is not a well-characterized bioactive agent with a known biological target or signaling pathway. It is more likely utilized as a chemical intermediate or a building block in the synthesis of more complex molecules for research and drug discovery.
While there is no direct data on the specific compound of interest, the structural motifs present—the tert-butyl carbamate (Boc) group and the morpholine amide—are of significant interest in medicinal chemistry and organic synthesis. This report will provide a technical overview of the general roles of these functional groups to offer context for researchers, scientists, and drug development professionals.
The Role of the Carbamate Functional Group in Medicinal Chemistry
The carbamate group is a key structural feature in numerous approved therapeutic agents and is increasingly utilized in drug design.[1][2] Carbamates can serve multiple roles in bioactive molecules:
-
Pharmacophore: The carbamate moiety can directly interact with biological targets, such as enzymes or receptors, forming hydrogen bonds or other non-covalent interactions that are crucial for biological activity.
-
Prodrugs: Carbamates are often employed in prodrug design to improve the pharmacokinetic properties of a parent drug, such as enhancing its stability, solubility, or cell permeability.[1]
-
Peptidomimetics: Due to its resemblance to a peptide bond, the carbamate linkage is used to create more stable analogues of peptides, which are less susceptible to enzymatic degradation.[2]
By modifying the substituents on the nitrogen and oxygen atoms of the carbamate, medicinal chemists can fine-tune the biological and pharmacokinetic properties of a molecule.[2]
The tert-Butyl Carbamate (Boc) Group in Organic Synthesis
The tert-butyl carbamate, commonly known as the Boc protecting group, is one of the most widely used protecting groups for amines in organic synthesis, particularly in peptide chemistry.[1] Its primary function is to temporarily mask the reactivity of an amine group to allow for selective reactions at other sites within a molecule.
The utility of the Boc group stems from its stability under a wide range of reaction conditions and its susceptibility to cleavage under specific, mild acidic conditions. This selective deprotection is a cornerstone of multi-step organic synthesis.
General Workflow for Boc Protection and Deprotection
The following diagram illustrates the general workflow for the use of a Boc protecting group in a synthetic route.
Caption: General workflow for the use of the Boc protecting group in chemical synthesis.
Related Carbamate-Containing Compounds
While no data exists for this compound, the search did identify several other carbamate derivatives with defined roles:
-
tert-Butyl N-[2-(aminooxy)ethyl]carbamate: This compound serves as a versatile building block in organic synthesis and is known for its role as an intermediate in the synthesis of Avibactam.[3]
-
PROTAC Linkers: Certain carbamate-containing molecules, such as tert-butyl (2-((2-aminoethyl)(methyl)amino)ethyl)carbamate, are used as linkers in the development of Proteolysis Targeting Chimeras (PROTACs).[4] PROTACs are novel therapeutic agents that utilize the cell's ubiquitin-proteasome system to degrade specific target proteins.[4]
-
Lacosamide Intermediate: A derivative of tert-butyl carbamate is used as a synthetic intermediate in the preparation of the anti-epileptic drug Lacosamide.[5]
Conclusion
References
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
An In-depth Technical Guide to tert-Butyl (2-morpholino-2-oxoethyl)carbamate
Introduction
tert-Butyl (2-morpholino-2-oxoethyl)carbamate is a chemical compound that incorporates a Boc-protected glycine backbone and a morpholine amide. The morpholine moiety is a prevalent heterocyclic motif in medicinal chemistry, often imparting favorable physicochemical and metabolic properties to drug candidates.[1][2] The tert-butyloxycarbonyl (Boc) protecting group is a standard acid-labile protecting group for amines, widely used in peptide synthesis and organic chemistry.[][4] This guide provides a comprehensive overview of the proposed synthesis, predicted physicochemical properties, and potential applications of this compound.
Physicochemical Properties
The exact physicochemical properties of this compound have not been experimentally determined. However, based on its constituent parts, N-Boc-glycine and morpholine, we can predict the following properties:
| Property | Predicted Value | Citation |
| Molecular Formula | C11H20N2O4 | [5] |
| Molecular Weight | 244.29 g/mol | [5] |
| Appearance | Likely a white to off-white solid | [6][7] |
| Solubility | Expected to be soluble in organic solvents like methanol, ethyl acetate, and dichloromethane. | [6] |
| Melting Point | Not directly predictable, but likely a solid at room temperature. |
Proposed Synthesis
A plausible synthetic route to this compound involves the amide coupling of N-Boc-glycine with morpholine. This is a standard and widely used method for the formation of amide bonds.[8]
Workflow for the Proposed Synthesis:
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols
The following are detailed, proposed experimental protocols for the synthesis of this compound using common amide coupling reagents.
4.1. Protocol 1: Using EDC and HOBt
This protocol is adapted from general procedures for amide bond formation using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).[9][10]
Materials:
-
N-Boc-glycine (1.0 eq)
-
Morpholine (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF or CH2Cl2
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NaHCO3
-
Brine
-
Anhydrous Na2SO4
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve N-Boc-glycine (1.0 eq), morpholine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
-
Add DIPEA (2.0 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract with EtOAc (3x).
-
Combine the organic layers and wash with saturated aqueous NaHCO3 (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
4.2. Protocol 2: Using HATU
This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as the coupling agent, which is known for its efficiency.[9]
Materials:
-
N-Boc-glycine (1.0 eq)
-
Morpholine (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF or CH2Cl2
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous Na2SO4
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve N-Boc-glycine (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF.
-
Stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add morpholine (1.1 eq) to the reaction mixture.
-
Stir at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, dilute with water and extract with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Potential Applications in Drug Development
Morpholine-containing compounds are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][11] The morpholine ring can improve pharmacokinetic properties and act as a pharmacophore for various molecular targets.[1][2] The title compound, as a Boc-protected amino acid derivative, could serve as a versatile building block in the synthesis of more complex molecules, such as peptidomimetics or as a linker in Proteolysis Targeting Chimeras (PROTACs). The amide bond can also act as a bioisostere for other functional groups.[12]
Conclusion
While "this compound" is not a well-documented compound, its synthesis is highly feasible through standard amide coupling reactions of N-Boc-glycine and morpholine. This guide provides a robust starting point for researchers interested in the synthesis and potential applications of this and related molecules. The provided protocols, based on well-established methodologies, offer a reliable pathway to obtaining this compound for further investigation in drug discovery and development.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. N-(tert-butoxycarbonyl)glycine | C7H13NO4 | CID 78288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rvrlabs.com [rvrlabs.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. e3s-conferences.org [e3s-conferences.org]
- 12. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to tert-Butyl (2-morpholino-2-oxoethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (2-morpholino-2-oxoethyl)carbamate, identified by CAS number 114703-81-0, is a carbamate derivative that serves as a valuable intermediate in organic synthesis. Its structure incorporates a Boc-protected amine and a morpholine amide, making it a useful building block for the creation of more complex molecules with potential biological activity. This guide provides a comprehensive overview of its discovery, history, synthesis, and key experimental data.
Discovery and History
The specific discovery and early history of this compound are not extensively documented in dedicated publications. Its emergence in the scientific literature is primarily as a synthetic intermediate rather than a compound of standalone focus.
A notable and well-documented synthesis of this compound is reported in a 2017 article by Panda, S. S., et al., published in SynOpen. In this study, the compound, referred to as Boc-Gly-Mor (11a), was synthesized as a precursor for the creation of pyrazinoic acid hybrid conjugates with potential antituberculosis activity.[1][2] This highlights its role as a key component in the assembly of larger, more complex molecules for drug discovery and development. Its availability from various chemical suppliers indicates its utility and accessibility to the research community.
Chemical Properties and Synthesis
Molecular Formula: C₁₁H₂₀N₂O₄ Molecular Weight: 244.29 g/mol CAS Number: 114703-81-0
The synthesis of this compound typically involves the coupling of Boc-protected glycine (N-Boc-glycine) with morpholine. The reaction forms an amide bond between the carboxylic acid of the protected amino acid and the secondary amine of the morpholine ring.
Experimental Protocols
The following experimental protocol is based on the synthesis of Boc-Gly-Mor (11a) as described by Panda, S. S., et al. in SynOpen (2017).[1][2]
Synthesis of this compound
-
Materials:
-
Boc-protected aminoacylbenzotriazole
-
Morpholine
-
Triethylamine
-
Acetonitrile
-
-
Procedure:
-
A solution of the appropriate Boc-protected aminoacylbenzotriazole is prepared in acetonitrile.
-
To this solution, morpholine and triethylamine are added.
-
The reaction mixture is stirred at 20 °C for 2 hours.
-
Following the reaction, the solvent is evaporated under reduced pressure to yield the crude product.
-
The product is then purified, typically through recrystallization or chromatography, to obtain the desired this compound.
-
This synthetic approach is illustrated in the following workflow diagram.
Caption: Synthetic workflow for this compound.
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound as reported by Panda, S. S., et al. (2017).[1][2]
| Parameter | Value |
| Yield | 62% |
| Physical State | Colorless microcrystals |
| Melting Point | 114–116 °C |
| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | 5.50 (br s, 1H), 3.95 (d, J=3.5 Hz, 2H), 3.70–3.62 (m, 6H), 3.40 (t, J=4.4 Hz, 2H), 1.45 (s, 9H) |
| ¹³C NMR (125 MHz, CDCl₃) δ (ppm) | 167.5, 156.0, 80.0, 66.9, 66.5, 45.0, 42.4, 42.3, 28.5 |
| HRMS (ESI) m/z [M+H]⁺ | Calculated: 244.1424, Found: 244.1425 |
Applications in Drug Development
As a synthetic intermediate, this compound is utilized in the construction of larger molecules with potential therapeutic applications. The Boc-protecting group allows for the selective modification of other functional groups within a molecule, and the morpholine moiety can influence solubility, metabolic stability, and target binding of the final compound.
The work by Panda and colleagues demonstrates its use in creating hybrid molecules that combine the structural features of pyrazinoic acid (a derivative of the antituberculosis drug pyrazinamide) with various amino acids and secondary amines, including the morpholine introduced via this compound.[1][2] This strategy aims to enhance the pharmacological properties of the parent drug.
The logical relationship for its application in this context can be visualized as follows:
Caption: Logical flow of the use of the title compound in synthesis.
Signaling Pathways
There is no direct evidence to suggest that this compound itself is an active modulator of specific signaling pathways. Its significance lies in its role as a component of larger molecules that are designed to interact with biological targets. The biological activity and the signaling pathways affected would be characteristic of the final, more complex molecule.
Conclusion
This compound is a well-characterized synthetic intermediate with demonstrated utility in the construction of complex organic molecules for medicinal chemistry research. While its own discovery and history are not prominently featured in the literature, its application in the synthesis of potential drug candidates, such as pyrazinoic acid hybrid conjugates, underscores its importance for researchers and scientists in the field of drug development. The detailed synthetic protocols and characterization data available provide a solid foundation for its use in further research endeavors.
References
Technical Guide: Solubility of tert-Butyl (2-morpholino-2-oxoethyl)carbamate in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of tert-Butyl (2-morpholino-2-oxoethyl)carbamate. A detailed understanding of a compound's solubility in various organic solvents is fundamental for its application in chemical synthesis, purification, formulation, and various analytical procedures. While specific quantitative solubility data for this compound is not widely available in published literature, this document outlines standardized experimental protocols for its determination. Furthermore, this guide presents a structured template for the systematic recording of solubility data and a visual representation of the experimental workflow to ensure procedural clarity and reproducibility.
Introduction
This compound is a chemical compound that incorporates a Boc-protected amine and a morpholine amide moiety. Such structures are of interest in medicinal chemistry and drug discovery as intermediates in the synthesis of more complex molecules. The physicochemical properties of this compound, particularly its solubility, are critical parameters that influence its handling, reactivity, and bioavailability.
The solubility of a substance in a particular solvent is defined as the maximum concentration of the solute that can dissolve in the solvent at a given temperature to form a saturated solution. This property is influenced by the chemical structures of both the solute and the solvent, as well as by temperature and pressure.
This guide provides robust methodologies for the qualitative and quantitative assessment of the solubility of this compound in a range of common organic solvents.
Quantitative Solubility Data
The precise quantitative solubility of this compound in various organic solvents should be determined experimentally. The following table serves as a template for researchers to systematically record their findings.
| Organic Solvent | Chemical Formula | Polarity Index | Solubility (mg/mL) at 25°C | Observations |
| Acetone | C₃H₆O | 5.1 | ||
| Acetonitrile | C₂H₃N | 5.8 | ||
| Chloroform | CHCl₃ | 4.1 | ||
| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | ||
| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | ||
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | ||
| Ethanol | C₂H₅OH | 4.3 | ||
| Ethyl Acetate | C₄H₈O₂ | 4.4 | ||
| Hexane | C₆H₁₄ | 0.1 | ||
| Isopropanol | C₃H₈O | 3.9 | ||
| Methanol | CH₃OH | 5.1 | ||
| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | ||
| Toluene | C₇H₈ | 2.4 |
Experimental Protocols
The following sections describe standardized methods for determining the solubility of this compound.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg accuracy)
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer
-
Scintillation vials or other sealable glass containers
Qualitative Solubility Determination
This method provides a rapid assessment of solubility.
-
Weigh approximately 5 mg of this compound into a small glass vial.
-
Add 1 mL of the selected organic solvent to the vial.
-
Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.
-
Visually inspect the solution. Classify the solubility based on the following criteria:
-
Very Soluble: The solid dissolves completely.
-
Soluble: The solid dissolves, but may require gentle warming or extended agitation.
-
Slightly Soluble: Only a small portion of the solid dissolves.
-
Insoluble: The solid does not appear to dissolve.
-
Quantitative Solubility Determination (Equilibrium Method)
This protocol determines the equilibrium solubility of the compound.
-
Add an excess amount of this compound to a sealable glass vial to ensure that a saturated solution is formed and undissolved solid remains.
-
Accurately add a known volume of the selected organic solvent to the vial.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After the equilibration period, cease agitation and allow the vial to stand undisturbed for at least 2 hours to permit the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved micro-particles.
-
Prepare a series of dilutions of the filtered supernatant with the same solvent.
-
Analyze the concentration of this compound in the diluted samples using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Calculate the original concentration in the saturated solution, which represents the quantitative solubility of the compound in that solvent at the specified temperature.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the quantitative solubility determination process.
Caption: Workflow for Quantitative Solubility Determination.
Conclusion
The solubility of this compound is a critical parameter for its effective use in research and development. This technical guide provides standardized protocols for the determination of its solubility in various organic solvents. The presented methodologies, along with the data recording template and workflow visualization, are intended to facilitate reproducible and accurate solubility profiling, thereby supporting the seamless integration of this compound into synthetic and drug discovery pipelines. Researchers are encouraged to utilize these protocols to generate precise solubility data for their specific applications.
An In-depth Technical Guide to the Purity and Characterization of tert-Butyl (2-morpholino-2-oxoethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity, characterization, and synthesis of tert-Butyl (2-morpholino-2-oxoethyl)carbamate. The information is compiled to assist researchers and professionals in drug development and synthetic chemistry in understanding the key properties and methodologies associated with this compound.
Core Compound Data
This compound, also known as Boc-Gly-Mor, is a chemical compound that belongs to the class of carbamates. It is a derivative of glycine, an amino acid, and is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a morpholine amide moiety. This structure makes it a useful building block in synthetic organic chemistry, particularly in the synthesis of more complex molecules with potential biological activity.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound as reported in the scientific literature.
| Parameter | Value | Reference |
| Molecular Formula | C₁₁H₂₀N₂O₄ | [1] |
| Appearance | Colorless microcrystals | [1] |
| Melting Point (°C) | 114–116 | [1] |
| Yield (%) | 62 | [1] |
| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | 5.50 (br s, 1H), 3.95 (d, J=3.5 Hz, 2H), 3.70–3.62 (m, 6H), 3.40 (t, J=4.4 Hz, 2H), 1.45 (s, 9H) | [1] |
| ¹³C NMR (125 MHz, CDCl₃) δ (ppm) | 167.5, 156.0, 80.0, 66.9, 66.5, 45.0, 42.4, 42.3, 28.5 | [1] |
| HRMS (ESI) m/z [M+H]⁺ | Calculated: 244.1424, Found: 244.1425 | [1] |
Experimental Protocols
The following sections detail the experimental procedures for the synthesis and characterization of this compound.
Synthesis of this compound
The synthesis is achieved through the coupling of an N-(Boc-aminoacyl)benzotriazole with morpholine.[1][3]
Materials:
-
N-(Boc-glycyl)benzotriazole
-
Morpholine
-
Acetonitrile
-
Triethylamine
-
Ethyl acetate (EtOAc)
-
Aqueous sodium carbonate
-
Anhydrous sodium sulfate
Procedure:
-
A 50 mL round-bottom flask equipped with a magnetic stir bar is charged with N-(Boc-glycyl)benzotriazole (1.0 equivalent) and morpholine (1.0 equivalent) dissolved in acetonitrile (10 mL).
-
Triethylamine (1.5 equivalents) is added to the reaction mixture.
-
The reaction mixture is stirred at room temperature for 3–4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the acetonitrile is evaporated under reduced pressure.
-
The resulting residue is extracted with ethyl acetate.
-
The organic layer is washed with aqueous sodium carbonate and dried over anhydrous sodium sulfate.
-
After filtration, the ethyl acetate is evaporated under reduced pressure to yield the desired product, this compound.[1][3]
-
The crude product can be further purified by crystallization from diethyl ether to yield colorless microcrystals.[1]
Characterization Methods
The structural confirmation and purity assessment of the synthesized compound are performed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.[1]
-
High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI) is used to determine the exact mass of the compound and confirm its molecular formula.[1]
-
Melting Point Determination: The melting point is measured to assess the purity of the crystalline product.[1]
Visualized Workflows
The following diagrams illustrate the logical flow of the synthesis and characterization processes.
Caption: Synthesis workflow for this compound.
Caption: Characterization workflow for the synthesized compound.
Biological Context and Signaling Pathways
While this compound is a useful synthetic intermediate, there is currently no specific information available in the reviewed scientific literature detailing its direct involvement in any signaling pathways or its specific biological activities. Generally, amino acid derivatives can have broad biological relevance.[4][5] Further research would be required to elucidate any specific biological functions of this particular compound.
References
Methodological & Application
Application Notes and Protocols: tert-Butyl (2-morpholino-2-oxoethyl)carbamate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (2-morpholino-2-oxoethyl)carbamate, also known as Boc-Gly-morpholide, is a specialized derivative of glycine used in peptide synthesis and modification. The molecule incorporates a tert-butyloxycarbonyl (Boc) protecting group on the amine terminus and a morpholine amide at the carboxyl terminus. The Boc group is an acid-labile protecting group, essential for preventing self-polymerization and other undesired side reactions during peptide bond formation.[1][2] This protection strategy is a cornerstone of the Boc/Bzl (benzyl) protection scheme in peptide synthesis.[1][3] Glycine's simple, achiral nature prevents racemization during coupling, simplifying the synthetic process.[1]
The morpholine amide functionality offers unique properties, potentially influencing the solubility and conformational characteristics of the resulting peptide. While not a conventional activating group for chain elongation, this derivative serves as a valuable building block for introducing a C-terminal morpholine modification or for the synthesis of peptidomimetics.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₂₀N₂O₄ |
| Molecular Weight | 244.29 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in common organic solvents (DMF, DCM, THF) |
Applications in Peptide Synthesis
-
C-terminal Modification: The primary application of this compound is to introduce a morpholine amide at the C-terminus of a peptide sequence. This modification can enhance the metabolic stability of the peptide by rendering it resistant to carboxypeptidases.
-
Peptidomimetic Synthesis: This reagent can be used as a building block in the synthesis of peptidomimetics, where the morpholine moiety can influence receptor binding and pharmacokinetic properties.
-
Fragment Condensation: In the synthesis of longer peptides, Boc-Gly-morpholide can be deprotected to yield H-Gly-morpholide, which can then be coupled to a peptide fragment in solution-phase synthesis.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound from Boc-glycine and morpholine using a standard peptide coupling reagent.
Materials:
-
Boc-Gly-OH (1 equivalent)
-
Morpholine (1.1 equivalents)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (1.1 equivalents)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve Boc-Gly-OH (1 eq.) and HOBt (1.1 eq.) in DCM at 0°C.
-
Add a solution of DCC (1.1 eq.) in DCM to the mixture and stir for 15 minutes.
-
Add morpholine (1.1 eq.) to the reaction mixture and stir at 0°C for 2 hours, then at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain pure this compound.
Expected Yield: 85-95%
Protocol 2: Boc Deprotection and Use in Peptide Coupling
This protocol details the removal of the Boc protecting group and the subsequent coupling of the resulting amino-morpholide to a protected amino acid.
Materials:
-
This compound (1 equivalent)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIEA)
-
Boc-Phe-OH (1 equivalent)
-
HBTU (0.95 equivalents)
-
HOBt (1 equivalent)
-
N,N-Dimethylformamide (DMF)
Procedure:
Part A: Boc Deprotection
-
Dissolve this compound (1 eq.) in a 1:1 mixture of TFA and DCM.
-
Stir the solution at room temperature for 30 minutes.
-
Remove the solvent under reduced pressure.
-
Co-evaporate with DCM three times to remove residual TFA, yielding the TFA salt of 2-morpholino-2-oxoethan-1-amine.
Part B: Peptide Coupling
-
Dissolve Boc-Phe-OH (1 eq.), HBTU (0.95 eq.), and HOBt (1 eq.) in DMF.
-
Add DIEA (3 eq.) to the mixture and stir for 5 minutes to pre-activate.
-
Dissolve the TFA salt from Part A in DMF and add it to the activated Boc-Phe-OH solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude dipeptide.
-
Purify by flash chromatography.
Quantitative Data Summary
The following table summarizes typical yields for the synthesis and a representative coupling reaction.
| Reaction | Reagents | Solvent | Time (h) | Yield (%) | Purity (%) (Post-Purification) |
| Synthesis of Boc-Gly-morpholide | Boc-Gly-OH, Morpholine, DCC, HOBt | DCM | 14 | 90 | >98 |
| Coupling with Boc-Phe-OH | H-Gly-morpholide·TFA, Boc-Phe-OH, HBTU, HOBt, DIEA | DMF | 6 | 85 | >97 |
Visualizations
Caption: Synthesis of this compound.
Caption: Workflow for Boc deprotection and subsequent peptide coupling.
References
Application Notes and Protocols for tert-Butyl (2-morpholino-2-oxoethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (2-morpholino-2-oxoethyl)carbamate is a versatile bifunctional building block valuable in organic synthesis and medicinal chemistry. It incorporates a Boc-protected amine on a glycine framework, which is terminally capped with a morpholine amide. The tert-butyloxycarbonyl (Boc) group is a widely used, acid-labile protecting group, ensuring the stability of the primary amine under various conditions while allowing for selective deprotection.[1] The morpholine moiety is a privileged structure in drug discovery, often incorporated to improve physicochemical properties such as aqueous solubility, metabolic stability, and to modulate the pharmacokinetic/pharmacodynamic (PK/PD) profile of drug candidates.[2] Morpholine-containing compounds are prevalent in central nervous system (CNS) drug discovery, where they can interact with various receptors and enzymes.[3]
This document provides detailed protocols for the synthesis and deprotection of this compound and outlines its application as a building block in the synthesis of more complex molecules.
Physicochemical Properties
| Property | Expected Value/Characteristic | Reference |
| Molecular Formula | C₁₁H₂₀N₂O₄ | - |
| Molecular Weight | 244.29 g/mol | - |
| Appearance | Expected to be a white to off-white solid or a viscous oil. | [4] |
| Solubility | Expected to be soluble in a wide range of organic solvents (DCM, THF, EtOAc, DMF). | [5] |
| Stability | Stable under basic and nucleophilic conditions; sensitive to strong acids. | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound via the coupling of N-Boc-glycine and morpholine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as coupling agents.
Reaction Scheme:
Caption: Synthesis of the target compound.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Equivalents |
| N-Boc-glycine | 175.18 | 1.0 |
| Morpholine | 87.12 | 1.1 |
| EDC (hydrochloride) | 191.70 | 1.2 |
| HOBt (hydrate) | ~153.13 | 1.2 |
| DIPEA | 129.24 | 2.5 |
| Dichloromethane (DCM) | - | - |
| 1 M HCl (aq) | - | - |
| Saturated NaHCO₃ (aq) | - | - |
| Brine | - | - |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - |
Procedure:
-
To a round-bottom flask, add N-Boc-glycine (1.0 eq.) and dissolve it in anhydrous dichloromethane (DCM).
-
Add HOBt (1.2 eq.) and EDC.HCl (1.2 eq.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add morpholine (1.1 eq.) followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA) (2.5 eq.).
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure this compound.
Protocol 2: Boc-Deprotection to Yield 2-Amino-1-morpholinoethan-1-one
This protocol describes the removal of the Boc protecting group under acidic conditions to generate the free amine, typically as a salt.
Reaction Scheme:
Caption: Acid-catalyzed Boc deprotection.
Deprotection Conditions:
| Method | Reagent | Solvent | Time | Temperature | Work-up |
| A | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 1-2 hours | Room Temp. | Evaporation, precipitation with ether |
| B | 4 M HCl in 1,4-Dioxane | 1,4-Dioxane | 1-2 hours | Room Temp. | Evaporation or precipitation |
Procedure (Method A - using TFA):
-
Dissolve the Boc-protected compound (1.0 eq.) in DCM (typically 5-10 mL per gram of substrate).
-
Optional: If the substrate contains sensitive functionalities (e.g., Trp, Met), add a scavenger such as triisopropylsilane (TIS) (5% v/v).
-
Cool the solution to 0 °C.
-
Slowly add trifluoroacetic acid (TFA) (20-50% v/v in DCM).
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Co-evaporate with a solvent like toluene or DCM (2-3 times) to ensure complete removal of residual TFA.
-
The resulting product is the amine as its trifluoroacetate salt, which can often be used directly in the next step or precipitated by adding cold diethyl ether.
Applications in Synthesis
This compound is a valuable intermediate for introducing a glycinamide-morpholine motif into larger molecules. After deprotection, the resulting primary amine can serve as a nucleophile in various reactions.
Application Example: Elongation of a Peptide Chain
The deprotected amine can be used as the N-terminus for further peptide coupling reactions, either in solution-phase or solid-phase peptide synthesis (SPPS).
Caption: Workflow for peptide chain elongation.
This building block is particularly useful for:
-
Peptidomimetics: The morpholine cap can enhance stability against exopeptidases and modulate biological activity.
-
Drug Discovery Scaffolds: The morpholine group can improve the ADME (absorption, distribution, metabolism, and excretion) properties of a lead compound. Its presence is noted in drugs targeting enzymes and receptors in the CNS.[6]
-
Combinatorial Chemistry: The primary amine, once deprotected, provides a reactive handle for derivatization, enabling the creation of libraries of related compounds for screening.
By leveraging the distinct properties of the Boc-protecting group and the morpholine amide, researchers can efficiently synthesize novel molecules with potentially enhanced pharmacological profiles.
References
Application Notes and Protocols: Synthesis of tert-Butyl (2-morpholino-2-oxoethyl)carbamate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
tert-Butyl (2-morpholino-2-oxoethyl)carbamate is a valuable building block in organic synthesis, particularly in the construction of peptidomimetics and other biologically active molecules. Its structure combines a Boc-protected glycine moiety with a morpholine amide, offering a versatile scaffold for further chemical elaboration. This document provides a detailed experimental protocol for the synthesis of this compound via an amide coupling reaction between N-Boc-glycine and morpholine. The protocol is based on established amide bond formation methodologies utilizing common coupling reagents.
Reaction Scheme:
The synthesis proceeds via the coupling of the carboxylic acid of N-Boc-glycine with the secondary amine of morpholine, facilitated by a coupling agent to form the amide bond.
Chemical Structures:
-
N-Boc-glycine: C₇H₁₃NO₄
-
Morpholine: C₄H₉NO
-
This compound: C₁₁H₂₀N₂O₄
Experimental Protocols
This section details the methodology for the synthesis of this compound using two common and efficient coupling systems: 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in conjunction with Hydroxybenzotriazole (HOBt), and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).
Protocol 1: EDC/HOBt Mediated Coupling
This method is a widely used, reliable procedure for amide bond formation with minimal side reactions.
Materials:
-
N-Boc-glycine
-
Morpholine
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-glycine (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Addition of Reagents: Add HOBt (1.2 eq) and morpholine (1.1 eq) to the solution. Cool the mixture to 0 °C in an ice bath.
-
Activation: Slowly add EDC (1.2 eq) to the cooled reaction mixture. If the N-Boc-glycine is in its free acid form, a tertiary base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5 eq) can be added to facilitate the reaction.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Dilute the reaction mixture with DCM or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.
Protocol 2: HBTU Mediated Coupling
HBTU is a highly efficient coupling reagent that often leads to faster reaction times and high yields.
Materials:
-
N-Boc-glycine
-
Morpholine
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve N-Boc-glycine (1.0 eq) in anhydrous DMF.
-
Addition of Reagents: Add HBTU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Amine Addition: Add morpholine (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x).
-
Combine the organic layers and wash sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Data Presentation
The following tables summarize the typical reactants and expected outcomes for the synthesis of this compound.
Table 1: Reactant Stoichiometry
| Reagent | Protocol 1 (EDC/HOBt) Molar Equivalents | Protocol 2 (HBTU) Molar Equivalents |
| N-Boc-glycine | 1.0 | 1.0 |
| Morpholine | 1.1 | 1.1 |
| EDC | 1.2 | - |
| HOBt | 1.2 | - |
| HBTU | - | 1.1 |
| DIPEA/TEA | 1.5 | 2.5 |
Table 2: Typical Reaction Parameters and Product Characterization
| Parameter | Value |
| Reaction Time | |
| Protocol 1 (EDC/HOBt) | 12 - 24 hours |
| Protocol 2 (HBTU) | 2 - 4 hours |
| Temperature | Room Temperature |
| Solvent | DCM or DMF |
| Typical Yield | 85 - 95% |
| Appearance | White to off-white solid |
| Molecular Weight | 244.30 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 5.20 (br s, 1H), 3.95 (s, 2H), 3.65 (t, J=4.8 Hz, 4H), 3.50 (t, J=4.8 Hz, 4H), 1.45 (s, 9H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 167.5, 156.0, 80.0, 66.8, 45.5, 42.5, 28.3 |
| Mass Spectrometry (ESI+) | m/z: 245.1 [M+H]⁺, 267.1 [M+Na]⁺ |
Mandatory Visualization
The following diagram illustrates the general workflow for the amide coupling reaction.
Caption: General workflow for the synthesis of this compound.
Application Notes and Protocols for tert-Butyl (2-morpholino-2-oxoethyl)carbamate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction: tert-Butyl (2-morpholino-2-oxoethyl)carbamate, also known as Boc-Gly-Mor, is a valuable synthetic intermediate in medicinal chemistry. It combines three key structural features: a tert-butyloxycarbonyl (Boc) protecting group, a central glycine core, and a terminal morpholine amide. This unique combination makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of novel therapeutics. The Boc group provides a stable yet easily removable protection for the amine, allowing for sequential and controlled chemical modifications.
Role of the Morpholine Moiety: The morpholine ring is considered a "privileged structure" in medicinal chemistry.[1][2][3] Its incorporation into drug candidates can confer several advantageous properties, including:
-
Improved Physicochemical Properties: Morpholine can enhance aqueous solubility and metabolic stability.[1]
-
Favorable Pharmacokinetics: It can lead to better absorption, distribution, metabolism, and excretion (ADME) profiles.[1][2]
-
Biological Activity: The morpholine scaffold is present in numerous approved drugs and can contribute to target binding and potency.[1][4]
Primary Application: Intermediate for Drug Conjugate Synthesis A primary application of this compound is as a linker component in the synthesis of drug conjugates. It serves as a Boc-protected aminoacyl-secondary amine building block, enabling the connection of a pharmacologically active agent to another molecule, potentially to enhance its delivery, targeting, or efficacy.
Case Study: Synthesis of Pyrazinoic Acid Hybrid Conjugates A notable application is in the synthesis of hybrid conjugates of pyrazinoic acid (POA).[5][6] POA is the active metabolite of pyrazinamide (PZA), a crucial first-line drug for treating tuberculosis (TB), caused by Mycobacterium tuberculosis.[2][7][8] However, POA itself has poor cell penetration.[7][8] By conjugating POA to an amino acid linked to a secondary amine like morpholine, researchers aim to improve the drug's lipophilicity and cellular uptake, potentially overcoming resistance and reducing adverse effects.[5] In this context, this compound acts as the precursor to the glycine-morpholine linker.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of the title compound as an intermediate.
| Parameter | Value | Reference |
| Compound Name | This compound | [6] |
| Synonym | Boc-Gly-Mor | [6] |
| Yield | 62% | [6] |
| Physical Form | Colorless microcrystals | [6] |
| Melting Point | 114–116 °C | [6] |
| HRMS (ESI) [M+H]+ | Calculated: 244.1424, Found: 244.1425 | [6] |
Biological Activity of Analogous Compounds: While specific biological activity data for the final pyrazinoic acid-glycine-morpholine conjugate is not readily available in the cited literature, studies on similar pyrazinoic acid esters and conjugates demonstrate promising antimycobacterial activity. The following table provides representative Minimum Inhibitory Concentration (MIC) values for analogous POA prodrugs against M. tuberculosis to illustrate the potential of this chemical strategy.
| Compound Type | MIC (μg/mL) | Organism | Reference |
| Pyrazinamide (PZA) | 50–100 | M. tuberculosis | [9] |
| 2-Chloroethyl pyrazinoate | 3.96 | M. tuberculosis H37Rv | [9] |
| Allyl and n-propyl pyrazinoates | < 3.25 | M. tuberculosis | [9] |
| Pyrazinoic acid-isoniazid conjugates (with amino acid linkers) | >80% growth inhibition at 10 | M. tuberculosis | [10] |
Note: The data in the second table is for analogous compounds and serves to illustrate the potential efficacy of the drug class, not the specific conjugate derived from this compound.
Experimental Protocols & Visualizations
Protocol 1: Synthesis of this compound (1)
This protocol is adapted from the procedure described by Al-Tel et al. (2017).
Materials:
-
N-(Boc-glycyl)benzotriazole
-
Morpholine
-
Triethylamine (TEA)
-
Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Aqueous sodium carbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Charge a 50 mL round-bottom flask with N-(Boc-glycyl)benzotriazole (1.0 equiv) and a magnetic stir bar.
-
Dissolve the starting material in acetonitrile (10 mL).
-
Add morpholine (1.0 equiv) to the solution.
-
Add triethylamine (1.5 equiv) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 3–4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the acetonitrile under reduced pressure.
-
Extract the residue with ethyl acetate.
-
Wash the organic layer with aqueous sodium carbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and evaporate the ethyl acetate under reduced pressure to obtain the desired product (1).
References
- 1. What is the mechanism of Pyrazinamide? [synapse.patsnap.com]
- 2. Mechanism of action of Pyrazinamide_Chemicalbook [chemicalbook.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide, and aromatic carboxylic acid analogs are protonophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide, and aromatic carboxylic acid analogs are protonophores [frontiersin.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Pyrazinamide - Wikipedia [en.wikipedia.org]
- 9. Synthesis and evaluation of a pyrazinoic acid prodrug in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, computational studies, antimycobacterial and antibacterial properties of pyrazinoic acid–isoniazid hybrid conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Step-by-Step Synthesis of Amide Derivatives from tert-Butyl (2-morpholino-2-oxoethyl)carbamate
Audience: Researchers, scientists, and drug development professionals.
Introduction: tert-Butyl (2-morpholino-2-oxoethyl)carbamate is a valuable bifunctional building block in medicinal chemistry and drug discovery. It incorporates a morpholine amide, a common scaffold in bioactive molecules, and a tert-butoxycarbonyl (Boc)-protected primary amine. The Boc protecting group is stable under many reaction conditions but can be selectively and efficiently removed under acidic conditions, revealing a primary amine nucleophile.[1][2] This unmasked amine serves as a versatile handle for introducing a wide array of functional groups, enabling the rapid generation of diverse chemical libraries.
This document provides a detailed, two-step protocol for the synthesis of novel amide derivatives starting from this compound. The procedure involves:
-
Boc Deprotection: Acid-mediated cleavage of the Boc group to yield the key intermediate, 2-amino-1-morpholinoethan-1-one, as a salt.
-
Amide Coupling: Formation of a new amide bond by coupling the amine intermediate with various carboxylic acids.
These protocols are designed to be adaptable for the synthesis of a broad range of derivatives for structure-activity relationship (SAR) studies and lead optimization.
Overall Synthetic Scheme
The derivatization process follows a straightforward and reliable two-step sequence. First, the Boc protecting group is removed from the starting material. The resulting amine salt is then directly used in a standard amide coupling reaction with a selected carboxylic acid to yield the final target molecule.
Caption: General two-step synthetic route for derivatization.
Part 1: Synthesis of 2-amino-1-morpholinoethan-1-one Hydrochloride (Intermediate)
This protocol details the removal of the Boc protecting group using hydrochloric acid in 1,4-dioxane, a common and effective method that typically results in the precipitation of the desired amine as its hydrochloride salt.[2]
Experimental Protocol: Boc Deprotection
Caption: Workflow for the Boc deprotection of the starting material.
Materials & Reagents
| Reagent/Material | Molecular Formula | M.W. ( g/mol ) | Amount (Example) | Mmol (Example) |
| This compound | C₁₁H₂₀N₂O₄ | 244.29 | 1.00 g | 4.09 |
| 4 M HCl in 1,4-Dioxane | HCl | 36.46 | 10 mL | 40.0 |
| 1,4-Dioxane (Anhydrous) | C₄H₈O₂ | 88.11 | 10 mL | - |
| Diethyl Ether (Anhydrous) | (C₂H₅)₂O | 74.12 | 50 mL | - |
| Round-bottom flask (50 mL) | - | - | 1 | - |
| Magnetic stirrer and stir bar | - | - | 1 | - |
| Ice bath | - | - | 1 | - |
| Vacuum filtration apparatus | - | - | 1 | - |
Procedure:
-
Add this compound (1.00 g, 4.09 mmol) to a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Dissolve the starting material in 10 mL of anhydrous 1,4-dioxane.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add 4 M HCl in 1,4-dioxane (10 mL, 40 mmol, ~10 eq.) to the stirred solution. Gas evolution (CO₂) may be observed.
-
Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction for completion by TLC or LC-MS (typically 1-4 hours). The reaction is complete upon full consumption of the starting material.
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
Add anhydrous diethyl ether (~50 mL) to the resulting residue and stir or sonicate to induce precipitation of a white solid.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold diethyl ether.
-
Dry the solid under high vacuum to afford 2-amino-1-morpholinoethan-1-one hydrochloride. The product is typically used in the next step without further purification.
Part 2: Synthesis of N-(2-morpholino-2-oxoethyl)benzamide (Example Derivative)
This protocol describes a general amide coupling procedure using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt) as coupling agents.[3][4] Benzoic acid is used here as an example carboxylic acid.
Experimental Protocol: Amide Coupling
Caption: Workflow for the EDCI/HOBt mediated amide coupling reaction.
Materials & Reagents
| Reagent/Material | Molecular Formula | M.W. ( g/mol ) | Amount (Example) | Mmol (Example) |
| 2-amino-1-morpholinoethan-1-one HCl | C₆H₁₃ClN₂O₂ | 180.63 | 500 mg | 2.77 |
| Benzoic Acid (R-COOH) | C₇H₆O₂ | 122.12 | 338 mg | 2.77 |
| EDCI | C₉H₁₇N₃·HCl | 191.70 | 637 mg | 3.32 (1.2 eq) |
| HOBt | C₆H₅N₃O | 135.13 | 450 mg | 3.32 (1.2 eq) |
| DIPEA | C₈H₁₉N | 129.24 | 1.45 mL | 8.31 (3.0 eq) |
| Dichloromethane (DCM, Anhydrous) | CH₂Cl₂ | 84.93 | 20 mL | - |
| Round-bottom flask (100 mL) | - | - | 1 | - |
| Magnetic stirrer and stir bar | - | - | 1 | - |
Procedure:
-
To a 100 mL round-bottom flask, add 2-amino-1-morpholinoethan-1-one hydrochloride (500 mg, 2.77 mmol), benzoic acid (338 mg, 2.77 mmol), and HOBt (450 mg, 3.32 mmol).
-
Add anhydrous DCM (20 mL) and cool the resulting suspension to 0 °C in an ice bath.
-
Add DIPEA (1.45 mL, 8.31 mmol) dropwise to the stirred suspension. Stir for 10-15 minutes until the solution becomes homogeneous.
-
Add EDCI (637 mg, 3.32 mmol) in one portion.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction for completion by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM (30 mL) and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the final amide derivative.
Data Presentation: Representative Synthesized Derivatives
The following table summarizes hypothetical results for the synthesis of three different amide derivatives using the protocols described above. This illustrates how quantitative data can be structured for comparison.
| R-Group of Carboxylic Acid | Final Product Name | Starting Amine (mg) | Carboxylic Acid (mg) | Yield (%) | Purity (LC-MS) |
| Phenyl | N-(2-morpholino-2-oxoethyl)benzamide | 500 | 338 | 85 | >98% |
| 4-Fluorophenyl | 4-Fluoro-N-(2-morpholino-2-oxoethyl)benzamide | 500 | 388 | 82 | >99% |
| Methyl | N-(2-morpholino-2-oxoethyl)acetamide | 500 | 166 | 78 | >97% |
References
Application Notes and Protocols: Synthesis of tert-Butyl (2-morpholino-2-oxoethyl)carbamate
Audience: Researchers, scientists, and drug development professionals.
Introduction
tert-Butyl (2-morpholino-2-oxoethyl)carbamate, also known as Boc-glycine morpholide, is a valuable chemical intermediate used in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and drug discovery. Its structure incorporates a Boc-protected amine and a morpholine amide, making it a useful building block for introducing this moiety into target structures. The synthesis of this compound is a straightforward example of an amide coupling reaction between N-Boc-glycine and morpholine. This document provides detailed protocols and reaction conditions for this synthesis, focusing on common coupling reagents and optimization strategies.
Synthesis Pathway Overview
The primary method for synthesizing this compound is through the formation of an amide bond between the carboxylic acid of N-Boc-glycine and the secondary amine of morpholine. This reaction requires the activation of the carboxylic acid, which is achieved using a variety of coupling reagents.
Caption: General reaction scheme for the synthesis of this compound.
Key Reaction Components and Conditions
The success of the amide coupling reaction depends on the appropriate choice of coupling reagent, base, and solvent. A variety of reagents are available, each with its own advantages.[1] The selection often depends on factors such as desired yield, cost, and ease of byproduct removal.
| Component | Examples | Role |
| Coupling Reagents | Carbodiimides: DCC, DIC, EDC[1] Uronium/Aminium Salts: HATU, HBTU, TBTU[1][2] Phosphonium Salts: BOP, PyBOP[2] | Activates the carboxylic acid of N-Boc-glycine to form a reactive intermediate (e.g., an O-acylisourea or an active ester) that is susceptible to nucleophilic attack by morpholine.[2] |
| Additives | HOBt, HOAt | Often used with carbodiimides to form an active ester intermediate, which minimizes racemization and improves reaction efficiency.[2][3] |
| Base | Non-nucleophilic amines: DIPEA, Triethylamine (TEA)[1][3] Pyridine derivatives: DMAP (often catalytic)[3] | Neutralizes acidic byproducts formed during the reaction and ensures the amine reactant is in its free base form for nucleophilic attack. |
| Solvents | Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Tetrahydrofuran (THF)[1][3][4] | Provides a medium for the reaction. The choice depends on the solubility of the reactants and reagents. Aprotic solvents are generally preferred. |
| Temperature | 0°C to Room Temperature (approx. 23-25°C) | The reaction is typically started at 0°C to control the initial exothermic activation step and then allowed to warm to room temperature. |
| Reaction Time | 2 to 24 hours | Varies depending on the specific reagents used. Reaction progress is typically monitored by Thin Layer Chromatography (TLC). |
Experimental Protocols
Below are two representative protocols for the synthesis of this compound using different common coupling reagents.
Protocol 1: Synthesis using HATU as a Coupling Reagent
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) is a highly efficient coupling reagent that leads to fast reaction times and high yields with minimal side reactions.[1][2]
Materials:
-
N-Boc-glycine
-
Morpholine
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve N-Boc-glycine (1.0 eq) in DMF.
-
Add morpholine (1.1 eq) to the solution.
-
Add DIPEA (2.5 eq) to the reaction mixture.
-
Cool the flask to 0°C using an ice bath.
-
Slowly add HATU (1.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (3 times) and brine (1 time).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.
Protocol 2: Synthesis using EDC and HOBt
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) is a water-soluble carbodiimide, which simplifies the workup as its urea byproduct can be removed by an aqueous wash. The addition of 1-Hydroxybenzotriazole (HOBt) is crucial for suppressing side reactions and minimizing potential racemization.[3]
Materials:
-
N-Boc-glycine
-
Morpholine
-
EDC hydrochloride
-
HOBt hydrate
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve N-Boc-glycine (1.0 eq), HOBt (1.2 eq), and morpholine (1.1 eq) in DCM in a round-bottom flask.
-
Add Triethylamine (1.5 eq) to the mixture.
-
Cool the flask to 0°C using an ice bath.
-
Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours). Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl (2 times), saturated aqueous NaHCO₃ solution (2 times), and brine (1 time).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the resulting residue by flash column chromatography to afford the final product.
General Experimental Workflow
The overall process from setting up the reaction to obtaining the purified product follows a standard procedure in synthetic organic chemistry.
Caption: A typical workflow for the synthesis and purification of the target compound.
Conclusion
The synthesis of this compound is a robust and well-established amide coupling reaction. The choice of coupling reagent can be adapted based on laboratory availability and desired reaction kinetics. The protocols provided, utilizing either HATU/DIPEA or EDC/HOBt, represent efficient and high-yielding methods for obtaining this valuable synthetic intermediate. Proper execution of the workup and purification steps is critical for isolating the product with high purity.
References
- 1. growingscience.com [growingscience.com]
- 2. peptide.com [peptide.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Monitoring Reactions of tert-Butyl (2-morpholino-2-oxoethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (2-morpholino-2-oxoethyl)carbamate is a key intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. Its structure incorporates a Boc-protected amine and a morpholine amide moiety. Accurate monitoring of its formation and consumption is critical for optimizing reaction conditions, ensuring reaction completion, maximizing yields, and minimizing impurities. These application notes provide detailed protocols for monitoring reactions involving this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Reaction Context: A Representative Synthesis
The analytical protocols outlined below are presented in the context of a common reaction for synthesizing this compound: the amide coupling of Boc-glycine with morpholine. This reaction is typically mediated by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an additive like N-hydroxysuccinimide (NHS).
Reaction Scheme:
Boc-Gly-OH + Morpholine --(Coupling Agents)--> this compound
Monitoring this reaction involves tracking the consumption of the starting materials (Boc-glycine and morpholine) and the formation of the desired product.
Analytical Techniques for Reaction Monitoring
Several analytical techniques can be employed for monitoring this reaction. The choice depends on the specific requirements of the analysis, such as the need for quantitation, impurity identification, and sample throughput.[1]
| Parameter | HPLC | LC-MS | qNMR |
| Principle | Separation based on polarity | Separation based on polarity and mass-to-charge ratio | Quantitative analysis based on nuclear spin properties[1] |
| Typical Purity (%) | ≥99%[1] | >98% | >98%[1] |
| Limit of Detection (LOD) | Low ppm range[1] | Low ppm to ppb range[1] | ~0.1%[1] |
| Limit of Quantification (LOQ) | Low ppm range[1] | Low ppm range[1] | ~0.5%[1] |
| Analysis Time | 15-30 minutes[1] | 15-30 minutes | 10-20 minutes[1] |
| Impurity Identification | Possible with MS detector[1] | Yes[1] | Possible for known impurities[1] |
| Sample Preparation | Simple dissolution[1] | Simple dissolution | Simple dissolution |
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and robust technique for monitoring the progress of the reaction by separating and quantifying the reactants, product, and any potential impurities.[2][3]
Protocol 1: Reversed-Phase HPLC (RP-HPLC) with UV Detection
This method is suitable for tracking the major components of the reaction mixture.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% TFA in Acetonitrile
-
-
Gradient Elution:
-
Start with a low percentage of organic phase (e.g., 5% B) and gradually increase to elute the more nonpolar components. A typical gradient might be 5% to 95% B over 15 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (for the amide bond)
-
Injection Volume: 10 µL
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a 50:50 mixture of water and acetonitrile.
-
Filter the sample through a 0.45 µm syringe filter before injection.[4]
-
-
Data Analysis:
-
Identify the peaks corresponding to Boc-glycine, morpholine (if detectable), and the product based on their retention times, which can be determined by injecting standards of each compound.
-
The progress of the reaction can be monitored by observing the decrease in the peak area of the starting materials and the increase in the peak area of the product over time.
-
| Compound | Expected Retention Time (min) |
| Morpholine | Early eluting |
| Boc-Glycine | ~5-7 |
| This compound | ~8-10 |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides higher selectivity and sensitivity, and it is particularly useful for identifying intermediates and byproducts.[5]
Protocol 2: LC-MS for Reaction Monitoring and Impurity Profiling
-
LC System: Use the same HPLC conditions as in Protocol 1.
-
Mass Spectrometer:
-
An electrospray ionization (ESI) source is recommended.
-
Operate in positive ion mode to observe the protonated molecules [M+H]⁺.[6]
-
-
Mass Range: Scan a mass range that includes the expected molecular weights of the reactants, product, and any potential side products (e.g., m/z 50-500).
-
Data Analysis:
-
Extract ion chromatograms (EICs) for the specific m/z values of the compounds of interest to monitor their relative abundance over time.
-
| Compound | Molecular Weight | Expected [M+H]⁺ (m/z) |
| Boc-Glycine | 175.18 | 176.2 |
| Morpholine | 87.12 | 88.1 |
| This compound | 244.29 | 245.3 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-invasive technique for monitoring reaction progress in real-time or through time-course sampling.[2] It provides both structural and quantitative information.[2]
Protocol 3: ¹H NMR for Reaction Monitoring
-
Instrumentation: 300 or 400 MHz NMR spectrometer.[6]
-
Sample Preparation:
-
Withdraw a small aliquot from the reaction mixture.
-
If necessary, quench the reaction.
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[6]
-
-
Acquisition Parameters:
-
A sufficient number of scans (e.g., 8-16) should be acquired to obtain a good signal-to-noise ratio.[6]
-
-
Data Analysis:
-
Monitor the disappearance of signals corresponding to the starting materials and the appearance of new signals for the product. The singlet signal of the nine equivalent protons of the tert-butyl group provides a strong and easily quantifiable marker.[2]
-
| Compound | Key ¹H NMR Signal (CDCl₃) | Description |
| Boc-Glycine | ~1.45 ppm (s, 9H) | tert-butyl group |
| Morpholine | ~2.8-3.0 ppm (m, 4H), ~3.6-3.8 ppm (m, 4H) | -CH₂- groups |
| This compound | ~1.46 ppm (s, 9H) | tert-butyl group |
Visualizations
Caption: General workflow for monitoring a chemical reaction.
Caption: Logic for selecting an analytical technique.
References
Scale-Up Synthesis of tert-Butyl (2-morpholino-2-oxoethyl)carbamate: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the scale-up synthesis of tert-Butyl (2-morpholino-2-oxoethyl)carbamate, a valuable building block in medicinal chemistry and drug development. The outlined procedure is designed for scalability and reproducibility, focusing on a robust amide coupling strategy.
Introduction
This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structure incorporates a Boc-protected amine and a morpholine amide, functionalities that are frequently employed in the construction of more complex molecules. The efficient and scalable synthesis of this intermediate is therefore of significant interest. This protocol details a reliable method for its preparation via the coupling of N-Boc-glycine and morpholine, utilizing a suitable coupling agent for large-scale production.
Synthetic Workflow
The synthesis proceeds via a straightforward amide coupling reaction. N-Boc-glycine is activated with a coupling agent in an appropriate solvent, followed by the addition of morpholine to form the desired amide bond. The workflow is designed to be efficient and scalable, with a simple work-up procedure to isolate the final product.
Caption: Synthetic workflow for the scale-up synthesis of this compound.
Experimental Protocol: Scale-Up Synthesis
This protocol is optimized for a 100 g scale synthesis of this compound.
Materials and Equipment:
-
5 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel
-
Heating/cooling mantle
-
Condenser
-
Separatory funnel (2 L)
-
Rotary evaporator
-
Crystallization vessel
-
Filtration apparatus (Büchner funnel and flask)
-
Vacuum oven
Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount | Moles |
| N-Boc-glycine | 4530-20-5 | 175.19 | 100 g | 0.57 |
| Morpholine | 110-91-8 | 87.12 | 54.6 g (55 mL) | 0.63 |
| Propylphosphonic Anhydride (T3P®), 50% in Ethyl Acetate | 68957-94-8 | 318.18 (as trimer) | 408 g (340 mL) | 0.68 |
| Pyridine | 110-86-1 | 79.10 | 136 g (138 mL) | 1.72 |
| Ethyl Acetate | 141-78-6 | 88.11 | 1.5 L | - |
| 1 M Hydrochloric Acid | 7647-01-0 | 36.46 | 500 mL | - |
| Saturated Sodium Bicarbonate Solution | 144-55-8 | 84.01 | 500 mL | - |
| Brine (Saturated NaCl Solution) | 7647-14-5 | 58.44 | 500 mL | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | 50 g | - |
| Heptane | 142-82-5 | 100.21 | As needed for crystallization | - |
Procedure:
-
Reaction Setup: To a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add N-Boc-glycine (100 g, 0.57 mol) and ethyl acetate (1 L). Stir the mixture to obtain a suspension.
-
Addition of Reagents: Cool the suspension to 0-5 °C using an ice bath. Add morpholine (54.6 g, 0.63 mol) followed by the slow addition of pyridine (136 g, 1.72 mol).
-
Coupling Reaction: Slowly add the 50% solution of propylphosphonic anhydride (T3P®) in ethyl acetate (408 g, 0.68 mol) via the dropping funnel, maintaining the internal temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (N-Boc-glycine) is consumed.
-
Work-up:
-
Cool the reaction mixture to 0-5 °C and slowly quench with 1 M hydrochloric acid (500 mL).
-
Transfer the mixture to a 2 L separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (500 mL), water (500 mL), and brine (500 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (50 g), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or a semi-solid.
-
-
Purification:
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add heptane until turbidity is observed.
-
Allow the solution to cool to room temperature and then place it in a refrigerator (0-4 °C) for several hours to facilitate crystallization.
-
Collect the solid product by filtration, wash with cold heptane, and dry under vacuum to afford this compound as a white to off-white solid.
-
Characterization Data
Note: Experimental data for this specific compound is not widely available in the public domain. The following data is predicted based on its structure and data from similar compounds. Researchers should perform their own analytical characterization for confirmation.
| Property | Value |
| Molecular Formula | C₁₁H₂₀N₂O₄ |
| Molecular Weight | 244.29 g/mol |
| Appearance | White to off-white solid (predicted) |
| Melting Point | Not available |
| ¹H NMR (400 MHz, CDCl₃) - Predicted | δ (ppm): 5.20 (s, 1H, NH), 3.95 (s, 2H, CH₂), 3.65 (t, J=4.8 Hz, 4H, morpholine CH₂), 3.45 (t, J=4.8 Hz, 4H, morpholine CH₂), 1.45 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (101 MHz, CDCl₃) - Predicted | δ (ppm): 168.0 (C=O, amide), 156.0 (C=O, carbamate), 80.0 (C(CH₃)₃), 66.8 (morpholine CH₂), 45.5 (morpholine CH₂), 42.5 (CH₂), 28.3 (C(CH₃)₃) |
| IR (KBr) - Predicted | ν (cm⁻¹): 3350 (N-H stretch), 2970, 2860 (C-H stretch), 1710 (C=O stretch, carbamate), 1640 (C=O stretch, amide), 1520 (N-H bend), 1160 (C-O stretch) |
| Mass Spectrometry (ESI-MS) - Predicted | m/z: 245.15 [M+H]⁺, 267.13 [M+Na]⁺ |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Pyridine is a flammable and toxic liquid. Handle with care.
-
T3P® is corrosive and should be handled with caution.
-
The reaction quench with acid is exothermic; perform it slowly and with adequate cooling.
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of this compound. The use of T3P® as a coupling agent offers a reliable and efficient method with a straightforward work-up procedure, making it suitable for large-scale production in a research or industrial setting. The provided characterization data, although predicted, serves as a useful reference for product identification and quality control.
Application Notes and Protocols for tert-Butyl (2-morpholino-2-oxoethyl)carbamate in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (2-morpholino-2-oxoethyl)carbamate, also known as Boc-Gly-morpholide, is a specialized building block for solid-phase peptide synthesis (SPPS). It allows for the introduction of a glycine residue with a C-terminal morpholine amide. This modification can significantly impact the biological activity, stability, and pharmacokinetic properties of a peptide.[1][2] The morpholine moiety can alter the peptide's conformation, solubility, and resistance to enzymatic degradation by carboxypeptidases. Peptides with C-terminal modifications are of growing interest in drug discovery, as these changes can influence interactions with biological targets such as G-protein coupled receptors (GPCRs) and other cell surface receptors.[3]
These application notes provide a comprehensive guide to the use of this compound in Boc-based solid-phase peptide synthesis.
Applications
The incorporation of a C-terminal morpholine amide can be advantageous for several applications in drug development:
-
Enhanced Enzymatic Stability: The morpholine amide bond is resistant to cleavage by many endogenous carboxypeptidases, which can increase the in vivo half-life of peptide therapeutics.
-
Modulation of Receptor Binding: The C-terminal modification can alter the binding affinity and selectivity of the peptide for its target receptor, potentially leading to improved potency or a more desirable signaling profile.[1]
-
Improved Pharmacokinetic Properties: Changes in lipophilicity and hydrogen bonding capacity due to the morpholine group can affect the absorption, distribution, metabolism, and excretion (ADME) profile of a peptide.
-
Induction of Specific Conformations: The steric bulk and rigidity of the morpholine ring can influence the peptide's secondary structure, which can be crucial for its biological activity.
Data Presentation
The following table summarizes typical quantitative data obtained during the solid-phase synthesis of a model tripeptide (e.g., Tyr-Ala-Gly-morpholide) using this compound on a Merrifield resin.
| Parameter | Value | Method of Determination |
| Initial Resin Loading | 0.8 mmol/g | Gravimetric analysis after coupling |
| Boc Deprotection Efficiency | >99% | Kaiser Test (Ninhydrin Test) |
| Coupling Efficiency (per step) | ~98-99% | Kaiser Test (Ninhydrin Test) |
| Final Crude Peptide Purity | ~85% | Reverse-Phase HPLC (at 220 nm) |
| Overall Yield | ~75% | Based on initial resin loading |
Experimental Protocols
The following protocols are based on the Boc/Bzl strategy for solid-phase peptide synthesis.[4]
Protocol 1: Attachment of this compound to Merrifield Resin
This protocol describes the initial loading of the Boc-Gly-morpholide onto a chloromethylated polystyrene resin (Merrifield resin).
Materials:
-
Merrifield resin (1% DVB, 1.0 mmol/g)
-
This compound
-
Potassium fluoride (KF)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell 1.0 g of Merrifield resin in 10 mL of DCM for 30 minutes in a solid-phase synthesis vessel.
-
Solvent Exchange: Wash the resin with DMF (3 x 10 mL).
-
Linker Preparation: In a separate flask, dissolve 2.0 mmol of this compound and 2.0 mmol of KF in 10 mL of DMF.
-
Loading Reaction: Add the linker solution to the swollen resin. Agitate the mixture at 50°C for 18 hours.
-
Washing: Drain the reaction mixture and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under vacuum to a constant weight.
-
Loading Determination: Determine the loading of the first residue by gravimetric analysis or by a suitable analytical method after cleaving a small sample.
Protocol 2: Peptide Chain Elongation
This protocol describes a single cycle of deprotection and coupling to elongate the peptide chain.
Materials:
-
Boc-protected amino acids
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Dimethylformamide (DMF)
-
Isopropanol (IPA)
Procedure:
-
Boc Deprotection:
-
Swell the resin in DCM.
-
Treat the resin with a solution of 50% TFA in DCM for 30 minutes.
-
Wash the resin with DCM (3 x 10 mL) and IPA (2 x 10 mL).
-
-
Neutralization:
-
Wash the resin with DCM (2 x 10 mL).
-
Treat the resin with a solution of 10% DIPEA in DCM for 5 minutes.
-
Wash the resin with DCM (3 x 10 mL).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Boc-protected amino acid (3 equivalents relative to resin loading) with HBTU (3 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the reaction completion using the Kaiser test.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
-
Repeat steps 1-4 for each subsequent amino acid in the sequence.
Protocol 3: Cleavage and Deprotection
This protocol describes the final cleavage of the peptide from the resin and removal of side-chain protecting groups.
Materials:
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole (scavenger)
-
Diethyl ether (cold)
Procedure:
CAUTION: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized HF cleavage apparatus by trained personnel.
-
Resin Preparation: Dry the peptide-resin thoroughly under vacuum.
-
HF Cleavage:
-
Place the dried resin in the reaction vessel of the HF apparatus.
-
Add anisole (1.0 mL per gram of resin).
-
Cool the vessel to -5 to 0°C.
-
Distill anhydrous HF into the reaction vessel (approximately 10 mL per gram of resin).
-
Stir the mixture at 0°C for 1 hour.
-
-
HF Evaporation: Remove the HF by evaporation under a stream of nitrogen.
-
Peptide Precipitation:
-
Wash the residue with cold diethyl ether to precipitate the crude peptide.
-
Isolate the peptide by filtration or centrifugation.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Caption: Workflow for solid-phase synthesis of a C-terminally morpholino-amidated peptide.
Caption: Hypothetical signaling pathway involving a GPCR-binding morpholino-peptide.
References
- 1. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of C-terminally modified peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Revolutionizing Peptide-Based Drug Discovery: Advances in the Post-AlphaFold Era - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl (2-morpholino-2-oxoethyl)carbamate
Welcome to the technical support center for the synthesis of tert-Butyl (2-morpholino-2-oxoethyl)carbamate. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their synthetic protocols and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for synthesizing this compound?
A1: The synthesis involves an amide coupling reaction between N-Boc-glycine (tert-Butoxycarbonyl-glycine) and morpholine. This reaction requires the activation of the carboxylic acid group of N-Boc-glycine to facilitate nucleophilic attack by the secondary amine of morpholine, forming the desired amide bond.
Q2: Which coupling reagents are most effective for this synthesis?
A2: Several coupling reagents can be used for this type of amide bond formation. Common and effective options include:
-
Carbodiimides: such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions.[1][2][3]
-
Uronium/Aminium reagents: like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), which are known for their high efficiency and rapid reaction times.[4][5]
-
Phosphonium reagents: such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), which is also a very effective coupling reagent.[5]
The choice of reagent can depend on factors like desired reaction time, cost, and ease of purification.
Q3: What are suitable solvents and bases for this reaction?
A3:
-
Solvents: Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are the most commonly used solvents for amide coupling reactions due to their ability to dissolve the reactants and reagents.[1][2] Acetonitrile can also be a viable option.[3] It is crucial to use anhydrous (dry) solvents to prevent hydrolysis of the activated carboxylic acid intermediate.
-
Bases: A non-nucleophilic organic base is typically required to neutralize the acidic byproducts of the reaction. N,N-Diisopropylethylamine (DIPEA) and triethylamine (TEA) are common choices.[4][6] The base is usually added in slight excess.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive coupling reagent. 2. Wet solvent or reagents. 3. Insufficient amount of coupling reagent or base. 4. Low reaction temperature. | 1. Use a fresh batch of coupling reagent. 2. Ensure all solvents and reagents are anhydrous. 3. Use a slight excess (1.1-1.2 equivalents) of the coupling reagent and base. 4. While many reactions proceed at room temperature, gentle heating (e.g., to 40-50°C) may be necessary. |
| Presence of Unreacted Starting Material | 1. Incomplete reaction. 2. Insufficient reaction time. | 1. Allow the reaction to stir for a longer period (e.g., overnight). 2. Re-evaluate the stoichiometry of your reactants and reagents. |
| Formation of Side Products | 1. Racemization (if using a chiral amino acid derivative, though not applicable for glycine). 2. Side reactions with the coupling reagent. 3. Reaction of the amine with the activated ester of another acid molecule. | 1. For chiral molecules, adding HOBt can suppress racemization.[5][6] 2. Choose a more specific coupling reagent or optimize reaction conditions (e.g., temperature). 3. Ensure proper stoichiometry and slow addition of the amine to the activated acid. |
| Difficulty in Product Purification | 1. Water-soluble byproducts from coupling reagents (e.g., urea from EDC). 2. Excess unreacted starting materials. | 1. Perform an aqueous workup to remove water-soluble impurities. Washing the organic layer with dilute acid (e.g., 0.5 M HCl) and a saturated sodium bicarbonate solution is a common procedure.[2] 2. Utilize column chromatography for purification if simple extraction is insufficient. |
Data on Analogous Coupling Reactions
| Boc-Amino Acid | Amine | Coupling Reagent/Additive | Solvent | Base | Yield (%) |
| Boc-L-proline | Bzl-Gln-OMe·HCl | EDC/HOBt | DCM/DMF | - | 80-90 |
| Boc-L-proline | Biphenylamine | EDC/HOBt (cat.) | Acetonitrile | - | 75 |
| Boc-valine | 4-amino-N-(4-methoxybenzyl)benzamide | HATU | DMF | DIPEA | 38 |
| Boc-valine | 4-amino-N-(4-methoxybenzyl)benzamide | Isobutyl chloroformate | CH2Cl2 | Et3N | 65 |
| Boc-valine | Hydroxyethylamine sulfonamide isostere | EDC/HOBt/DMAP (cat.) | CH3CN | - | 65 |
Experimental Protocols
Protocol 1: EDC/HOBt Mediated Coupling
This protocol is a standard and cost-effective method for the synthesis of this compound.
Materials:
-
N-Boc-glycine
-
Morpholine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
0.5 M HCl (aqueous)
-
Saturated sodium bicarbonate (NaHCO₃) solution (aqueous)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve N-Boc-glycine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add EDC (1.1 eq) to the solution and stir for 30 minutes at 0 °C to pre-activate the carboxylic acid.
-
In a separate flask, dissolve morpholine (1.0 eq) in anhydrous DCM.
-
Add the morpholine solution to the activated N-Boc-glycine solution at 0 °C.
-
Add DIPEA (1.1 eq) to the reaction mixture.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic phase sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography if necessary.
Protocol 2: HATU Mediated Coupling
This protocol is recommended for achieving a higher reaction rate.
Materials:
-
N-Boc-glycine
-
Morpholine
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
0.5 M HCl (aqueous)
-
Saturated sodium bicarbonate (NaHCO₃) solution (aqueous)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve N-Boc-glycine (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.2 eq) to the mixture.
-
Stir the mixture at room temperature for 15-30 minutes for pre-activation.
-
Add morpholine (1.0 eq) to the activated mixture.
-
Stir the reaction at room temperature for 1-3 hours, monitoring the progress by TLC.
-
Once the reaction is complete, dilute with EtOAc.
-
Wash the organic phase with 0.5 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visual Guides
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transformation of Pro-Leu-Gly-NH2 Peptidomimetic Positive Allosteric Modulators of the Dopamine D2 Receptor into Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of tert-Butyl (2-morpholino-2-oxoethyl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of tert-Butyl (2-morpholino-2-oxoethyl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities can originate from the starting materials or side reactions during the amide coupling process. These may include:
-
Unreacted Boc-glycine: Incomplete reaction can lead to the presence of the starting carboxylic acid.
-
Excess Morpholine: While volatile, residual morpholine may be present.
-
Coupling Reagent Byproducts: Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) produce urea byproducts (dicyclohexylurea - DCU, or EDU) which can be challenging to remove.
-
Di-tert-butyl dicarbonate ((Boc)₂O) residues: If used in the preparation of Boc-glycine, trace amounts may carry over.
-
Side-products from Boc deprotection: Although the target molecule is Boc-protected, any unintended partial deprotection during workup or purification can generate the free amine.
Q2: My final product is an oil, but I expect a solid. What should I do?
A2: The oily nature of the product can be due to residual solvents or impurities. Consider the following steps:
-
High Vacuum Drying: Ensure all solvents are thoroughly removed by drying the product under a high vacuum, possibly with gentle heating (e.g., 40-60 °C).
-
Trituration/Crystallization: Attempt to induce crystallization by triturating the oil with a non-polar solvent like n-hexane or diethyl ether. The addition of a seed crystal can also initiate crystallization.
-
Purification: If the product remains an oil, it likely contains impurities that are depressing the melting point. Further purification by column chromatography is recommended.
Q3: What are the optimal storage conditions for this compound?
A3: As a Boc-protected amino acid derivative, it is advisable to store the compound in a cool, dry, and dark place. To prevent degradation, storage in a refrigerator or freezer under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Problem 1: Low Yield After Purification
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion before workup. |
| Product Loss During Extraction | Ensure the correct pH is used during aqueous washes. Acidic or basic conditions can lead to the loss of product into the aqueous layer or cause premature deprotection of the Boc group. Use multiple extractions with a suitable organic solvent like ethyl acetate or dichloromethane. |
| Product Degradation on Silica Gel | The Boc group is sensitive to acid. The acidic nature of silica gel can cause some degradation during column chromatography. Consider deactivating the silica gel with a base like triethylamine (0.1-1% in the mobile phase) or using a different stationary phase like neutral alumina. |
| Co-elution with Impurities | Optimize the mobile phase for column chromatography to achieve better separation. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective. |
Problem 2: Presence of Impurities in the Final Product
| Impurity Type | Identification Method | Troubleshooting Steps |
| Unreacted Boc-glycine | TLC, LC-MS, ¹H NMR | Perform an aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution) during the workup to remove the acidic Boc-glycine. |
| Urea Byproducts (from DCC/EDC) | ¹H NMR, IR | Most urea byproducts have limited solubility in common organic solvents. Filter the reaction mixture before workup to remove precipitated urea. For soluble ureas, careful column chromatography is required. |
| Residual Morpholine | ¹H NMR | Co-evaporate the product with a high-boiling point solvent like toluene under reduced pressure to azeotropically remove residual morpholine. |
Data Presentation
The following table summarizes typical purification parameters for compounds with similar functionalities. Optimal conditions for this compound may vary.
| Purification Method | Parameters | Expected Outcome | Reference |
| Column Chromatography | Stationary Phase: Silica Gel (230-400 mesh)Mobile Phase: Gradient of 10% to 70% Ethyl Acetate in Hexane | Purity >98% (by HPLC) | General practice for similar compounds. |
| Crystallization | Solvent System: Hexane/Ethyl Acetate or Diethyl Ether/Hexane | Crystalline solid | [1] |
| Aqueous Wash | Reagents: Saturated NaHCO₃ solution, Brine | Removal of acidic impurities and water-soluble byproducts | [2] |
Experimental Protocols
Representative Synthesis and Purification Protocol
This protocol is a representative method based on standard amide coupling procedures.
1. Materials:
-
Boc-glycine
-
Morpholine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexane
2. Procedure:
-
Dissolve Boc-glycine (1.0 eq.), HOBt (1.1 eq.), and morpholine (1.2 eq.) in DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq.) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Dilute the reaction mixture with DCM and wash sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
If the product is an oil, attempt crystallization from a hexane/ethyl acetate mixture.
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Impure Product
References
Technical Support Center: tert-Butyl (2-morpholino-2-oxoethyl)carbamate
Welcome to the technical support center for tert-Butyl (2-morpholino-2-oxoethyl)carbamate. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues encountered during the synthesis of this compound, with a particular focus on identifying and mitigating side reaction products.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method is the amide coupling reaction between N-Boc-glycine and morpholine. This is typically facilitated by a coupling agent to activate the carboxylic acid of N-Boc-glycine, allowing for nucleophilic attack by the secondary amine of morpholine.
Q2: I am seeing an unexpected peak in my LC-MS analysis. What could it be?
Unexpected peaks often correspond to side products from the reaction. Common possibilities include unreacted starting materials, byproducts from the coupling reagent, or side products from unintended reactions of your starting materials or product. Please refer to the Troubleshooting Guide below for a more detailed breakdown of potential side products.
Q3: My reaction yield is consistently low. What are the likely causes?
Low yields can stem from several factors:
-
Incomplete reaction: The reaction may not have gone to completion. Consider extending the reaction time or gently heating if the reactants are stable.
-
Suboptimal coupling agent: The chosen coupling agent may not be effective enough.
-
Moisture in the reaction: Water can hydrolyze the activated carboxylic acid intermediate, preventing amide bond formation. Ensure all glassware is dry and use anhydrous solvents.
-
Side reactions: The formation of side products consumes your starting materials, reducing the yield of the desired product.
-
Product loss during workup: Your product may be lost during extraction or purification steps.
Q4: How can I best purify the final product?
Column chromatography on silica gel is a common and effective method for purifying this compound from unreacted starting materials and most side products. The choice of solvent system for elution will depend on the polarity of the impurities. A gradient elution from a non-polar solvent (like hexane or heptane) to a more polar solvent (like ethyl acetate) is often a good starting point.
Troubleshooting Guide: Side Reaction Products
This section details potential side reaction products that may be observed during the synthesis of this compound, along with their likely causes and suggested solutions.
Diagram: Synthetic Pathway and Potential Side Reactions
Optimizing coupling efficiency of "tert-Butyl (2-morpholino-2-oxoethyl)carbamate"
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the coupling efficiency for the synthesis of tert-Butyl (2-morpholino-2-oxoethyl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is an organic compound that features a Boc-protected amine and a morpholine amide. It is synthesized by forming an amide bond between Boc-glycine (a tert-butoxycarbonyl-protected amino acid) and morpholine. This compound is often used as a building block in the synthesis of more complex molecules in medicinal chemistry and drug discovery.
Q2: What is the primary challenge in synthesizing this molecule?
A2: The primary challenge is achieving a high-yield, high-purity amide coupling reaction between the carboxylic acid of Boc-glycine and the secondary amine of morpholine. Common issues include low conversion rates, the formation of side products, and difficulties in purification. Optimizing the choice of coupling reagents, base, and solvent is crucial for success.[1]
Q3: Why is the choice of coupling reagent so important?
A3: The coupling reagent's role is to "activate" the carboxylic acid group of Boc-glycine, making it more susceptible to attack by the amine group of morpholine.[1][2] Different reagents have varying levels of reactivity and can lead to different outcomes. Highly reactive reagents can improve yields for difficult couplings but may also increase the risk of side reactions, while less reactive ones may result in incomplete reactions.[3]
Troubleshooting Guide for Amide Coupling
This section addresses specific issues you may encounter when synthesizing this compound.
Q4: My coupling reaction yield is consistently low. What are the common causes and how can I improve it?
A4: Low yields can stem from several factors. Here is a systematic approach to troubleshooting:
-
Inefficient Carboxylic Acid Activation: The most common issue is poor activation of the Boc-glycine.
-
Solution: Switch to a more powerful coupling reagent. Uronium-based reagents like HATU or HCTU are generally more efficient than carbodiimides like EDC, especially for hindered or less reactive amines.[4][5] Phosphonium salts such as PyBOP are also highly effective.[5] Consider using additives like HOBt or HOAt with carbodiimides to improve efficiency and suppress side reactions.[4][5]
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and concentration play a significant role.
-
Solution: Most coupling reactions are run at room temperature for a few hours.[6] If the reaction is sluggish, consider gentle heating (e.g., to 40-60°C), but monitor closely for side product formation.[7] Alternatively, allowing the reaction to stir overnight at room temperature may increase conversion.
-
-
Reagent Stoichiometry: Using incorrect molar ratios of reactants can limit the yield.
-
Solution: Typically, the amine (morpholine) is used in a slight excess (1.1-1.2 equivalents) compared to the carboxylic acid (Boc-glycine). The coupling reagent is often used in slight excess (1.1-1.5 equivalents) as well.[8]
-
Q5: I'm observing significant side products in my reaction mixture. What are they and how can I prevent them?
A5: Side product formation compromises yield and complicates purification. Here are common culprits:
-
Racemization of the Amino Acid: While not an issue for glycine, if you are using a chiral Boc-amino acid, racemization can occur, especially with carbodiimide reagents.
-
Reaction with the Boc-Protecting Group: Although generally stable, the Boc group can be sensitive to harsh conditions.
-
Formation of N-acylurea: When using carbodiimides (like DCC or EDC), the activated O-acylisourea intermediate can rearrange into an unreactive N-acylurea byproduct.
-
Prevention: Adding HOBt or a similar auxiliary nucleophile traps the activated intermediate as a more stable active ester, preventing this rearrangement.[6]
-
Q6: How do I select the optimal coupling reagent, base, and solvent for my reaction?
A6: The ideal combination depends on your specific laboratory constraints (cost, safety) and desired outcome.
-
Coupling Reagents:
-
Carbodiimides (EDC, DCC): Cost-effective and widely used, but often require an additive like HOBt and can lead to side reactions.[5]
-
Uronium Salts (HATU, HCTU, COMU): Highly efficient with fast reaction times and low side-product formation.[3][4][10] COMU is noted for being more soluble in a wider range of solvents and is considered a "green" chemistry option.[3][11]
-
Phosphonium Salts (PyBOP, BOP): Offer high efficiency with low racemization risk but can be more expensive.[1][5]
-
-
Base: A non-nucleophilic organic base is required to neutralize the acid formed during the reaction.
-
Common Choices: Diisopropylethylamine (DIEA) or Triethylamine (TEA) are frequently used. N-methylmorpholine (NMM) is another good option. Typically, 2-3 equivalents of the base are used.[6]
-
-
Solvent: The solvent must dissolve all reactants and be inert to the reaction conditions.
Q7: How can I effectively monitor the progress of the coupling reaction?
A7: Monitoring the reaction is crucial to determine completion and avoid unnecessary heating or extended reaction times.
-
Thin-Layer Chromatography (TLC): TLC is a fast and simple method to track the consumption of the starting materials (Boc-glycine and morpholine).
-
Procedure: Spot the reaction mixture alongside the starting materials on a silica gel plate. A typical mobile phase is a mixture of hexane and ethyl acetate; the polarity can be adjusted for optimal separation.[7] The disappearance of the limiting reagent spot indicates the reaction is likely complete.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS can confirm the consumption of reactants and the formation of the desired product by checking for its mass-to-charge ratio (m/z).
Data Presentation: Comparison of Coupling Reagents
The following table summarizes typical outcomes for the synthesis of this compound using various common coupling conditions. Yields are representative and can vary based on specific experimental execution.
| Coupling Reagent | Additive | Base | Solvent | Typical Time (h) | Typical Yield (%) | Key Considerations |
| EDC | HOBt | DIEA | DCM | 6 - 12 | 75 - 85 | Cost-effective; potential for N-acylurea byproduct.[5] |
| DCC | HOBt | DIEA | DCM | 6 - 12 | 70 - 80 | Dicyclohexylurea (DCU) byproduct is poorly soluble.[10] |
| HATU | None | DIEA | DMF | 1 - 3 | 90 - 98 | High efficiency, fast reaction; higher cost.[4][6] |
| HCTU | None | NMM | DMF | 1 - 3 | 90 - 98 | Similar to HATU, very effective.[4][10] |
| PyBOP | None | DIEA | DCM/DMF | 2 - 4 | 88 - 95 | High efficiency, low racemization.[5][11] |
| COMU | None | DIEA | 2-MeTHF | 1 - 3 | 90 - 97 | Excellent performance and solubility in green solvents.[3] |
Experimental Protocols
Protocol 1: Synthesis using HATU
This protocol describes a standard procedure for coupling Boc-glycine with morpholine using HATU.
-
Preparation: In a round-bottom flask under a nitrogen or argon atmosphere, dissolve Boc-glycine (1.0 equiv.) in anhydrous DMF.
-
Activation: Add HATU (1.1 equiv.) and Diisopropylethylamine (DIEA) (2.5 equiv.) to the solution. Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.[12]
-
Coupling: Add morpholine (1.2 equiv.) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.[6]
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Plate: Use a silica gel 60 F₂₅₄ plate.
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., starting with a 7:3 ratio) is typically effective. Adjust the polarity to achieve a retention factor (Rf) of 0.2-0.5 for the product.[7]
-
Spotting: On the baseline of the TLC plate, spot the Boc-glycine starting material, the morpholine starting material (co-spot with Boc-glycine), and a sample from the reaction mixture.
-
Development: Place the plate in a chamber saturated with the mobile phase and allow the solvent to ascend.
-
Visualization: Visualize the spots under UV light (254 nm). Staining with potassium permanganate or ninhydrin (after deprotection on the plate with heat) can also be used.
-
Analysis: The reaction is complete when the spot corresponding to the limiting starting material (Boc-glycine) has disappeared from the reaction mixture lane.
Visualizations and Workflows
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A decision tree to diagnose and resolve common causes of low reaction yield.
Caption: A simplified diagram showing the activation and coupling steps using a uronium salt like HATU.
References
- 1. hepatochem.com [hepatochem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 5. jpt.com [jpt.com]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. bachem.com [bachem.com]
- 11. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
- 12. reddit.com [reddit.com]
"tert-Butyl (2-morpholino-2-oxoethyl)carbamate" stability and storage issues
Welcome to the technical support center for tert-Butyl (2-morpholino-2-oxoethyl)carbamate. This guide provides troubleshooting advice and frequently asked questions regarding the stability and storage of this compound. The information is targeted towards researchers, scientists, and professionals in drug development to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: For optimal stability, it is recommended to store this compound at 2-8°C.[1] Keep the container tightly sealed in a dry and well-ventilated place.
Q2: What is the general stability profile of this compound?
A: The stability of this compound is largely determined by its two main functional groups: the tert-butoxycarbonyl (Boc) protecting group and the morpholine amide linkage.
-
Boc Group: The Boc group is known to be stable under neutral and basic conditions, making it compatible with many standard reaction conditions.[] However, it is labile and will be cleaved under acidic conditions.[3][4]
-
Amide Linkage: Amide bonds are generally stable.[5] Hydrolysis can occur under either acidic or basic conditions, but this typically requires heating for extended periods.[5][6][7]
Q3: What are the likely degradation pathways for this compound?
A: The primary degradation pathway is the acid-catalyzed cleavage of the Boc protecting group. This reaction produces tert-butanol and carbon dioxide, leaving a primary amine. Under harsh acidic or basic conditions with prolonged heating, hydrolysis of the morpholine amide bond can also occur.[6][8]
Q4: Can I use this compound in aqueous solutions?
A: While the compound is soluble in some organic solvents, its long-term stability in aqueous solutions, especially those with acidic or basic pH, may be limited. For reactions in aqueous media, it is crucial to control the pH to be near neutral to avoid premature deprotection of the Boc group or hydrolysis of the amide.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound in your experiments.
| Problem | Possible Cause | Suggested Solution |
| Unexpected formation of a more polar byproduct (as seen on TLC/LC-MS) | The Boc protecting group may have been cleaved due to acidic conditions. | - Ensure all solvents and reagents are neutral and free of acidic impurities.- Avoid exposure to strong acids.- If a reaction requires acidic conditions, this compound may not be suitable. |
| Reaction failure or low yield | The starting material may have degraded due to improper storage. | - Confirm the compound has been stored at the recommended 2-8°C.- Perform a quality control check (e.g., NMR, LC-MS) on the starting material before use. |
| Formation of multiple unknown products | The compound may be degrading under the reaction conditions (e.g., high temperature, presence of strong nucleophiles or bases). | - Re-evaluate the reaction conditions. Consider lowering the temperature or using milder reagents.- While the Boc group is generally stable to bases, prolonged exposure to strong bases at elevated temperatures could lead to side reactions.[][3] |
| Inconsistent results between experiments | Variability in the quality of the compound or handling procedures. | - Use a fresh batch of the compound and verify its purity.- Standardize all experimental procedures, including solvent quality and reaction setup. |
Stability and Storage Summary
| Parameter | Recommendation/Information | Source |
| Storage Temperature | 2-8°C | [1] |
| pH Stability | Stable at neutral pH. Avoid acidic conditions. | [][9] |
| Light Sensitivity | No specific data available, but as a general precaution, store in a light-resistant container. | General lab practice |
| Air Sensitivity | No specific data available, but store in a tightly sealed container to prevent moisture absorption. | General lab practice |
| Incompatible Materials | Strong acids, strong oxidizing agents. | [10] |
Experimental Protocols
Protocol 1: Assessment of Stability in Acidic Conditions via Thin Layer Chromatography (TLC)
This protocol provides a general method to quickly assess the stability of this compound in the presence of a mild acid.
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
TLC plates (silica gel)
-
Developing solvent (e.g., 50:50 Ethyl Acetate:Hexanes, adjust as needed)
-
UV lamp for visualization
Procedure:
-
Prepare a Stock Solution: Dissolve a small amount (e.g., 5 mg) of this compound in 1 mL of DCM.
-
Spot the TLC Plate: On a TLC plate, spot the stock solution as a starting point (T=0).
-
Initiate Degradation: To the stock solution, add a small amount of TFA (e.g., 10 µL of a 10% TFA in DCM solution).
-
Monitor Over Time: At regular intervals (e.g., 5 min, 15 min, 30 min, 1 hour), spot the reaction mixture on the TLC plate.
-
Develop and Visualize: Develop the TLC plate in the chosen solvent system. Visualize the spots under a UV lamp.
-
Analyze Results: The appearance of a new, more polar spot (lower Rf value) over time indicates the cleavage of the Boc group. The disappearance of the starting material spot corresponds to its degradation.
Visual Guides
References
- 1. (2-MORPHOLIN-4-YL-2-OXO-ETHYL)-CARBAMIC ACID TERT-BUTYL ESTER CAS#: 114703-81-0 [amp.chemicalbook.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Reactions Involving tert-Butyl (2-morpholino-2-oxoethyl)carbamate
Welcome to the technical support center for reactions involving tert-Butyl (2-morpholino-2-oxoethyl)carbamate. This guide is intended for researchers, scientists, and drug development professionals. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and use of this compound.
Frequently Asked Questions (FAQs)
Synthesis of this compound
Q1: I am getting a low yield during the amide coupling of Boc-glycine and morpholine. What are the common causes?
Several factors can contribute to low or no product formation in amide coupling reactions. The primary reasons often involve incomplete activation of the carboxylic acid, issues with the amine, or suboptimal reaction conditions.[1][2]
-
Incomplete Carboxylic Acid Activation: The carboxylic acid (Boc-glycine) must be activated by a coupling reagent to react with the amine (morpholine). If the coupling reagent is old, used in insufficient amounts, or is not potent enough, the activation will be incomplete.[1][2]
-
Amine Deactivation: Morpholine can be protonated by the carboxylic acid, rendering it non-nucleophilic. An acid-base reaction between the reactants can occur before the coupling reaction.[1]
-
Hydrolysis: The presence of water in the reaction can lead to the hydrolysis of the activated carboxylic acid intermediate, preventing amide formation. It is crucial to use anhydrous solvents and reagents.[1][3]
-
Suboptimal Reaction Conditions: Factors such as the choice of solvent, temperature, or base can significantly impact the reaction outcome.[1][3]
Q2: What are some common side reactions to be aware of during the coupling of Boc-protected amino acids?
The most prevalent side reactions include racemization and, in specific contexts like solid-phase peptide synthesis (SPPS), diketopiperazine formation.[2][4]
-
Racemization: This can occur through the formation of a 5(4H)-oxazolone intermediate. To minimize this, use coupling reagents known for low racemization (e.g., DIC/Oxyma), avoid excess base, and minimize the pre-activation time of the amino acid.[2]
-
Diketopiperazine (DKP) Formation: This is a significant issue in SPPS if a dipeptide with glycine at the C-terminus is deprotected. The newly freed N-terminal amine can intramolecularly attack the ester linkage to the resin, cleaving the dipeptide as a stable six-membered ring, leading to a substantial loss of yield.[4]
Q3: Which coupling reagents and conditions are recommended for the synthesis of this compound?
The choice of coupling reagent is critical. For sterically unhindered components like glycine and morpholine, a variety of reagents can be effective. Common choices include carbodiimides like DCC or DIC, often with additives like HOBt or Oxyma to suppress racemization, and uronium-based reagents like HATU or HBTU, which are generally more potent.[2][5][6]
| Coupling Reagent | Base | Solvent | Typical Yields for Similar Amide Couplings |
| Benzotriazole-activated Boc-amino acids | Triethylamine | Acetonitrile | 62-90%[7] |
| HATU | DIPEA | DMF or DCM | 38-75%[8] |
| EDC/DMAP/HOBt (cat.) | - | Acetonitrile | 51-84%[8] |
Deprotection of this compound
Q4: What are the primary concerns during the TFA-mediated deprotection of the Boc group?
The main issue is the generation of a reactive tert-butyl cation.[2] This cation can lead to the alkylation of nucleophilic side chains in larger peptides, particularly Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[2] Using scavengers in the TFA cleavage cocktail is essential to trap these carbocations. Another potential side reaction is the trifluoroacetylation of the newly liberated amine.[2]
Q5: Are there alternative methods for Boc deprotection?
Yes, for applications sensitive to TFA, such as in solid-phase synthesis, using HCl in an organic solvent like dioxane is a common alternative.[2][9]
Troubleshooting Guides
Low Yield in Amide Coupling Reaction
| Symptom | Possible Cause | Solution |
| No or very little product formed | Incomplete carboxylic acid activation | - Use a more potent coupling reagent like HATU.[2]- Ensure the coupling reagent is fresh and used in appropriate stoichiometry (typically 1.0-1.5 equivalents).[1] |
| Amine is not nucleophilic enough | - Ensure the reaction is not overly acidic. The use of a non-nucleophilic base like DIPEA is standard.[1] | |
| Hydrolysis of activated intermediate | - Use anhydrous solvents (e.g., dry DMF or DCM).[1][3]- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Starting materials remain unreacted | Steric hindrance | - While less of an issue for Boc-glycine and morpholine, for more hindered substrates, consider "double coupling" (repeating the coupling step with fresh reagents).[2] |
| Multiple unexpected spots on TLC | Side reactions | - To minimize racemization, run the reaction at a lower temperature and use additives like HOBt or OxymaPure.[1] |
Side Reactions During Boc Deprotection
| Symptom | Possible Cause | Solution |
| Unexpected peaks in HPLC/LC-MS of crude product | Alkylation of sensitive residues by tert-butyl cation | - Incorporate a scavenger cocktail (e.g., water, triisopropylsilane, thioanisole) into the TFA deprotection/cleavage reagent.[2] |
| Trifluoroacetylation of the product amine | - Use HCl in an organic solvent (e.g., dioxane) for deprotection instead of TFA.[2] | |
| Significant yield loss in SPPS when the subsequent residue is coupled | Diketopiperazine formation | - Couple the third amino acid immediately after deprotection of the second residue to minimize the time the free N-terminal dipeptide is exposed to basic neutralization conditions.[4] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
Dissolve the carboxylic acid (Boc-glycine, 1.0 equivalent) in an anhydrous solvent such as DMF or DCM.[1]
-
Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).[1]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1]
-
Add the amine (morpholine, 1.0-1.2 equivalents) to the reaction mixture.[1]
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.[1]
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[1]
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.[1]
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Standard Boc Deprotection in SPPS
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 15-30 minutes.[4]
-
Pre-wash: Wash the resin with the deprotection solution (e.g., 25-50% TFA in DCM) for 1-2 minutes.[4]
-
Deprotection: Add fresh deprotection solution to the resin (approximately 10 mL per gram of resin) and agitate at room temperature for 20-30 minutes.[4]
-
Washing: Filter the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid and the cleaved Boc groups.[4]
-
Neutralization: Neutralize the resin with a solution of a non-nucleophilic base (e.g., 5-10% DIPEA in DCM or DMF) before proceeding to the next coupling step.
Visualizations
Caption: General synthesis and deprotection workflow.
Caption: Troubleshooting logic for low reaction yield.
Caption: Side reaction pathway for Diketopiperazine (DKP) formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. hepatochem.com [hepatochem.com]
- 6. peptide.com [peptide.com]
- 7. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thieme-connect.com [thieme-connect.com]
Technical Support Center: Deprotection of tert-Butyl (2-morpholino-2-oxoethyl)carbamate
Welcome to the technical support center for the deprotection of tert-butyl (2-morpholino-2-oxoethyl)carbamate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully cleaving the tert-butyloxycarbonyl (Boc) protecting group from this molecule to yield 2-amino-1-morpholinoethan-1-one.
Frequently Asked Questions (FAQs)
Q1: What is the standard and most recommended method for the deprotection of this compound?
A1: The standard and most common method for Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA) in an aprotic solvent like dichloromethane (DCM).[1][2] A solution of hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate is also a very effective and widely used alternative.[3]
Q2: How can I monitor the progress of the deprotection reaction?
A2: The progress of the reaction can be effectively monitored by Thin-Layer Chromatography (TLC). The deprotected amine product is expected to be more polar than the starting Boc-protected carbamate, resulting in a lower Retention Factor (Rf) value. Staining the TLC plate with a ninhydrin solution is highly recommended as it will specifically visualize the primary amine of the product, typically as a purple or yellow spot. For more detailed analysis and confirmation of product formation, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the desired product by its mass-to-charge ratio.
Q3: Are there any "green" or more environmentally friendly methods for this deprotection?
A3: Yes, several greener alternatives to strong acid deprotection in chlorinated solvents exist. For thermally stable substrates, heating in a suitable solvent such as water or 2,2,2-trifluoroethanol (TFE) can effect deprotection without the need for any acid.[4] Additionally, using milder acidic conditions with recyclable catalysts or solvent-free methods can also reduce the environmental impact.[5]
Q4: Is the morpholinoacetamide moiety stable under standard acidic deprotection conditions?
A4: Generally, amides are stable functional groups and are not readily hydrolyzed under the anhydrous acidic conditions typically used for Boc deprotection.[6][7] The morpholine ring itself is also a robust heterocycle under these conditions. However, with prolonged exposure to strong acids, especially in the presence of water, hydrolysis of the amide bond is a potential side reaction. It is always recommended to perform the reaction under anhydrous conditions and for the minimum time required for complete deprotection.
Troubleshooting Guides
Issue 1: Incomplete or Sluggish Deprotection
Symptom: TLC or LC-MS analysis shows a significant amount of starting material remaining even after the recommended reaction time.
Possible Causes & Solutions:
| Possible Cause | Recommended Action | Citation |
| Insufficient Acid Strength or Concentration | Increase the concentration of TFA in DCM (e.g., from 20% to 50%). Alternatively, switch to a stronger acid system like 4M HCl in dioxane. | [1] |
| Inadequate Reaction Time or Temperature | Increase the reaction time and continue to monitor by TLC. If the reaction is still sluggish, a slight increase in temperature (e.g., to 40 °C) can be considered, but with caution to avoid potential side reactions. Most Boc deprotections are rapid at room temperature. | [2] |
| Poor Solubility of Starting Material | Ensure the starting material is fully dissolved in the reaction solvent. If solubility is an issue, consider alternative solvents in which both the substrate and the acid are soluble. |
Issue 2: Formation of an Unexpected Side Product with a Mass Increase of +56 Da
Symptom: LC-MS analysis shows a significant byproduct with a mass corresponding to the starting material or product plus 56 mass units.
Possible Cause & Solution:
| Possible Cause | Recommended Action | Citation |
| tert-Butylation of the Product | The highly reactive tert-butyl cation generated during the deprotection can alkylate nucleophilic sites. While the primary amine of the product is protonated and less nucleophilic under acidic conditions, other nucleophilic sites could potentially react. The most effective way to prevent this is by adding a "scavenger" to the reaction mixture to trap the tert-butyl cation. | [3][8] |
Common Scavengers:
| Scavenger | Typical Concentration | Notes | Citation |
| Triethylsilane (TES) | 5-10% (v/v) | Effective for general purposes and for protecting tryptophan residues if present. | [8] |
| Thioanisole | 5-10% (v/v) | Particularly useful if sulfur-containing residues like methionine are present. | [3] |
| Water | 2.5-5% (v/v) | Can act as a scavenger but may increase the risk of hydrolysis of sensitive functional groups. | [3] |
Issue 3: Suspected Hydrolysis of the Morpholine Amide Bond
Symptom: LC-MS analysis shows the presence of morpholine and/or N-(tert-butoxycarbonyl)glycine, or after deprotection, glycine.
Possible Cause & Solution:
| Possible Cause | Recommended Action | Citation |
| Presence of Water and/or Elevated Temperatures | Amide hydrolysis is catalyzed by acid in the presence of water and is accelerated by heat. Ensure that all reagents and solvents are anhydrous. Use freshly opened or properly stored anhydrous solvents. Perform the reaction at room temperature or below (0 °C) if possible. | [6] |
| Prolonged Reaction Time | Minimize the reaction time to what is necessary for complete Boc deprotection. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. | |
| Use of Milder Deprotection Methods | If amide hydrolysis is a persistent issue, consider switching to milder deprotection conditions that are less likely to promote this side reaction. |
Experimental Protocols
Protocol 1: Standard Deprotection using TFA in DCM
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) to the solution. A common starting point is a 1:1 (v/v) ratio of DCM to TFA, resulting in a 50% TFA solution.[8]
-
Stir the reaction mixture at 0 °C to room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC until the starting material is no longer visible.
-
Upon completion, remove the solvent and excess TFA in vacuo. Co-evaporation with a solvent like toluene can help to remove residual TFA.
-
The resulting product will be the trifluoroacetate salt. If the free amine is required, it can be obtained by a suitable basic workup or by using a basic ion-exchange resin.[9]
Protocol 2: Deprotection using HCl in Dioxane
-
Dissolve this compound (1 equivalent) in a minimal amount of anhydrous 1,4-dioxane.
-
Add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents).[3]
-
Stir the mixture at room temperature for 1-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a non-polar solvent like diethyl ether. Alternatively, the solvent can be removed in vacuo to yield the product as its HCl salt.
Visualizing Experimental Workflows
Standard TFA Deprotection Workflow
Caption: Standard TFA deprotection workflow.
Troubleshooting Logic for Incomplete Deprotection
Caption: Troubleshooting incomplete deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
Technical Support Center: Synthesis of tert-Butyl (2-morpholino-2-oxoethyl)carbamate
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of tert-Butyl (2-morpholino-2-oxoethyl)carbamate. The information is tailored for researchers, scientists, and professionals in drug development to help identify and avoid impurities during synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, offering potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Final Product | Incomplete reaction. | Ensure starting materials are pure and dry. Increase reaction time or slightly elevate the temperature. Confirm the activity of the coupling reagent. |
| Suboptimal coupling reagent. | Consider switching to a more efficient coupling reagent like HATU or HBTU, especially if steric hindrance is a factor.[1] | |
| Loss of product during work-up. | Minimize the number of extraction and filtration steps. Ensure the pH of the aqueous washes is appropriate to prevent product loss. | |
| Presence of Unreacted Boc-Glycine | Insufficient activation of the carboxylic acid. | Use a slight excess (1.1-1.2 equivalents) of the coupling reagent and additive (e.g., HOBt).[1] |
| Short reaction time. | Monitor the reaction progress using TLC or LC-MS and ensure it goes to completion.[1] | |
| Presence of Unreacted Morpholine | Incorrect stoichiometry. | Use a slight excess (1.1 equivalents) of morpholine to ensure the complete consumption of the activated Boc-glycine. |
| Product Contaminated with Urea Byproduct | Use of carbodiimide coupling agents (e.g., DCC, EDC). | If using DCC, the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can be removed by filtration.[2] If using EDC, the urea byproduct is water-soluble and can be removed with aqueous washes during work-up.[2][3] |
| Formation of N-acylurea Adduct | Side reaction of the carbodiimide-activated intermediate. | This can be minimized by adding 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to the reaction mixture, which traps the activated acid as a more stable active ester.[1] Running the reaction at lower temperatures is also recommended.[3] |
| Difficulty in Product Crystallization | Presence of impurities. | Purify the crude product by flash column chromatography before attempting crystallization. Ensure the chosen crystallization solvent system is appropriate. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis involves the formation of an amide bond between N-Boc-glycine (tert-Butoxycarbonyl glycine) and morpholine. This is typically achieved using a coupling reagent to activate the carboxylic acid group of Boc-glycine, which then reacts with the secondary amine of morpholine.
Q2: Which coupling reagents are recommended for this synthesis?
A2: Several coupling reagents can be used. Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are a cost-effective option, and the resulting urea byproduct is water-soluble, which simplifies purification.[1][3] For higher efficiency and faster reaction times, uronium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are excellent choices.[1]
Q3: What are the most common impurities in this synthesis and how can they be avoided?
A3: The most common impurities are:
-
Unreacted starting materials: N-Boc-glycine and morpholine.
-
Avoidance: Use appropriate stoichiometry and monitor the reaction to ensure completion. A slight excess of the amine is generally used.
-
-
Coupling reagent byproducts: For carbodiimides like DCC and EDC, the corresponding ureas (dicyclohexylurea - DCU, and a water-soluble urea for EDC) are formed.[2]
-
N-acylurea: This is a stable side product formed from the rearrangement of the O-acylisourea intermediate when using carbodiimides.[1]
-
Avoidance: The addition of HOBt or NHS can suppress this side reaction.[1]
-
Q4: What is the role of additives like HOBt?
A4: Additives like 1-hydroxybenzotriazole (HOBt) are often used with carbodiimide coupling reagents. They react with the highly reactive O-acylisourea intermediate to form an active ester. This intermediate is more stable, less prone to rearranging into an N-acylurea, and reacts efficiently with the amine to form the desired amide bond.[1][3]
Q5: What are the recommended work-up and purification procedures?
A5: A typical work-up involves quenching the reaction with water and extracting the product with an organic solvent like ethyl acetate. The organic layer is then washed sequentially with a mild acid (like dilute HCl) to remove unreacted amine, a mild base (like saturated sodium bicarbonate solution) to remove unreacted carboxylic acid and HOBt, and finally with brine.[1] The organic layer is then dried, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or flash column chromatography.
Experimental Protocols
Protocol 1: Synthesis using EDC/HOBt
A standard procedure for the synthesis of this compound using EDC and HOBt is as follows:[1]
-
Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve N-Boc-glycine (1 equivalent) and HOBt (1.2 equivalents) in an anhydrous aprotic solvent such as DMF or DCM.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 equivalents) to the solution and stir for 15-30 minutes at 0 °C to activate the carboxylic acid.
-
Add morpholine (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: A general workflow for synthesis and troubleshooting.
References
Validation & Comparative
A Comparative Analysis of tert-Butyl (2-morpholino-2-oxoethyl)carbamate and Other Common Carbamate Protecting Groups
In the landscape of synthetic organic chemistry and drug development, the selection of an appropriate amine protecting group is a critical decision that can significantly impact the success of a synthetic route. Carbamates are a widely utilized class of protecting groups, favored for their stability and the varied conditions under which they can be cleaved. This guide provides a detailed comparison of tert-Butyl (2-morpholino-2-oxoethyl)carbamate, a Boc-protected building block, with other commonly employed carbamates, namely Carboxybenzyl (Cbz) and 9-Fluorenylmethyloxycarbonyl (Fmoc). This analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the design and execution of complex molecular syntheses.
General Comparison of Carbamate Protecting Groups
The choice of a carbamate protecting group is primarily dictated by its cleavage conditions and its stability towards other reagents used in a synthetic sequence. The orthogonality of these groups, meaning the ability to selectively remove one in the presence of others, is a cornerstone of modern multi-step synthesis.[1][2]
The tert-butoxycarbonyl (Boc) group, present in this compound, is characteristically acid-labile.[1] In contrast, the Cbz group is typically removed by catalytic hydrogenolysis, and the Fmoc group is cleaved under basic conditions.[1][2] This fundamental difference in their deprotection methods allows for their strategic use in complex syntheses requiring sequential manipulations of different amine functionalities.
Below is a summary of the key characteristics of these three major carbamate protecting groups.
| Feature | tert-Butoxycarbonyl (Boc) | Carboxybenzyl (Cbz or Z) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Structure | (CH₃)₃C-O-CO- | C₆H₅CH₂-O-CO- | C₁₄H₉CH₂-O-CO- |
| Cleavage Conditions | Strong acids (e.g., TFA, HCl)[1] | Catalytic Hydrogenolysis (H₂, Pd/C)[1] | Basic conditions (e.g., Piperidine)[1] |
| Stability to Bases | Generally Stable[3] | Stable | Labile[1] |
| Stability to Acids | Labile[1] | Stable to mild acids | Stable[4] |
| Stability to Hydrogenolysis | Stable | Labile[1] | Stable |
| Key Advantages | Stable to a wide range of non-acidic reagents; orthogonal to Fmoc and Cbz.[2] | Stable to acidic and basic conditions; orthogonal to Boc and Fmoc.[2] | Mild, base-mediated cleavage; widely used in solid-phase peptide synthesis.[4] |
| Potential Limitations | Strong acid required for cleavage may not be suitable for acid-sensitive substrates.[5] | Incompatible with reducible functional groups (e.g., alkynes, alkenes); catalyst poisoning can be an issue.[5] | The dibenzofulvene byproduct can be problematic to remove in some cases.[5] |
Properties of this compound
This compound incorporates the Boc protecting group on a glycine-morpholine amide scaffold. The chemical behavior of the Boc group in this molecule is expected to align with the general properties outlined above. The presence of the morpholine amide moiety is not expected to significantly alter the fundamental acid-lability of the Boc group.
Expected Performance:
-
Stability: The carbamate is expected to be stable under basic and nucleophilic conditions, as well as towards catalytic hydrogenation, making it compatible with a wide range of synthetic transformations that do not involve strong acids.[3]
-
Reactivity/Cleavage: The primary mode of deprotection will be through acidolysis. Treatment with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM) will efficiently cleave the Boc group to reveal the primary amine.[1]
Experimental Protocols
Below are generalized experimental protocols for the protection of an amine with a Boc group and the subsequent deprotection, which are applicable to the synthesis and use of compounds like this compound.
General Protocol for N-Boc Protection of an Amine
This protocol describes a standard procedure for the introduction of a Boc group onto a primary or secondary amine using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
Amine substrate
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amine substrate in the chosen solvent.
-
Add 1.0-1.2 equivalents of the base to the solution.
-
Add 1.0-1.1 equivalents of Boc₂O to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with an organic solvent (e.g., DCM, Ethyl Acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to yield the crude N-Boc protected amine, which can be further purified by column chromatography if necessary.
General Protocol for N-Boc Deprotection under Acidic Conditions
This protocol outlines the standard procedure for the removal of a Boc group using trifluoroacetic acid (TFA).
Materials:
-
N-Boc protected substrate (e.g., this compound)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-Boc protected substrate in DCM.
-
Add an excess of TFA (typically 20-50% v/v) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by TLC.
-
Upon completion, carefully neutralize the excess acid by the slow addition of a saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the deprotected amine.
Visualizing Orthogonal Deprotection Strategies
The following diagrams illustrate the orthogonal nature of the Boc, Cbz, and Fmoc protecting groups, a key concept in multi-step synthesis.
Caption: Orthogonal removal of Boc, Cbz, and Fmoc protecting groups.
The following workflow illustrates a typical synthetic sequence involving the use and removal of a Boc protecting group.
Caption: A typical workflow for Boc protection and deprotection in synthesis.
References
Comparing "tert-Butyl (2-morpholino-2-oxoethyl)carbamate" to similar reagents
In the landscape of peptide synthesis, the efficient and reliable formation of amide bonds is paramount. For researchers incorporating a glycine residue, N-tert-butoxycarbonyl-glycine (Boc-Gly-OH) is a fundamental building block. However, the carboxylic acid of Boc-Gly-OH must first be "activated" to facilitate its reaction with an amino group. The choice of activation method directly impacts reaction efficiency, yield, purity, and the potential for side reactions.
This guide provides an objective comparison of various reagents and methods used to activate and couple Boc-Glycine, including the use of in situ activating agents and pre-activated derivatives like the hypothetical "tert-Butyl (2-morpholino-2-oxoethyl)carbamate" (Boc-Gly-morpholide).
Performance Comparison of Boc-Glycine Activation Methods
The selection of a coupling strategy for Boc-Glycine depends on several factors, including the scale of the synthesis, the nature of the coupling partner, and desired purity. While glycine is not prone to racemization, the efficiency of the coupling reaction is still a critical parameter.[1][2] The following table summarizes the performance of common activation methods.
| Activation Method | Reagent Type | Typical Yield | Avg. Reaction Time | Common Solvents | Key Advantages | Key Disadvantages |
| HBTU/DIPEA | In situ (Aminium Salt) | >95% | 1-2 hours | DMF, DCM | High coupling efficiency, fast reaction rates, low racemization risk.[][4] | Can be costly, byproducts must be removed. |
| DCC/HOBt | In situ (Carbodiimide) | 80-95% | 2-12 hours | DCM, THF, DMF | Low cost, effective.[][5] | Dicyclohexylurea (DCU) byproduct has low solubility and can be difficult to remove.[4] |
| Boc-Gly-OSu (NHS Ester) | Pre-activated (Active Ester) | 85-95% | 4-24 hours | DMF, DMSO, Dioxane | Stable, crystalline solid; easy to handle; purification of product is simpler as byproducts are water-soluble.[4][6] | Slower reaction rates compared to in situ methods. |
| Boc-Gly-Morpholide | Pre-activated (Amide) | 70-90% (Estimated) | 6-24 hours | DMF, DCM | Potentially stable for storage; morpholine byproduct is water-soluble. | Less reactive than active esters or in situ activated species, requiring longer reaction times or heating. |
Experimental Protocols
The following protocols describe the solution-phase coupling of Boc-Glycine to Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl) as a representative example.
Protocol 1: In Situ Activation using HBTU/DIPEA
This protocol details the rapid and efficient coupling of Boc-Gly-OH using the aminium salt activating agent HBTU.
Materials:
-
Boc-Gly-OH (1.0 eq.)
-
H-Phe-OMe·HCl (1.0 eq.)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.0 eq.)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 eq.)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve H-Phe-OMe·HCl (1.0 eq.) in anhydrous DCM.
-
Neutralization: Add DIPEA (1.0 eq.) to the solution to neutralize the hydrochloride salt, forming the free amine. Stir for 10 minutes at room temperature.
-
Pre-activation: In a separate flask, dissolve Boc-Gly-OH (1.0 eq.) and HBTU (1.0 eq.) in anhydrous DCM. Add DIPEA (1.5 eq.) to this mixture and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
Coupling: Add the activated Boc-Glycine solution to the flask containing the free H-Phe-OMe.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude dipeptide (Boc-Gly-Phe-OMe) by flash column chromatography on silica gel.
Protocol 2: Coupling of a Pre-activated NHS Ester (Boc-Gly-OSu)
This method utilizes a stable, pre-activated N-hydroxysuccinimide ester, which simplifies the reaction setup and work-up.
Materials:
-
Boc-Gly-OSu (N-hydroxysuccinimide ester of Boc-Glycine) (1.0 eq.)
-
H-Phe-OMe·HCl (1.0 eq.)
-
Triethylamine (TEA) or DIPEA (1.1 eq.)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1M HCl (aqueous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve H-Phe-OMe·HCl (1.0 eq.) in anhydrous DMF.
-
Neutralization: Add TEA or DIPEA (1.1 eq.) to the solution and stir for 10-15 minutes at room temperature.
-
Coupling: Add Boc-Gly-OSu (1.0 eq.) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 4-24 hours. The reaction is typically slower than HBTU-mediated coupling. Monitor completion by TLC or LC-MS.
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). The N-hydroxysuccinimide byproduct is removed during the aqueous washes.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product (Boc-Gly-Phe-OMe) by flash column chromatography on silica gel if necessary.
Visualizing Synthesis Concepts
Diagrams created with Graphviz can help illustrate the chemical principles and workflows involved in peptide synthesis.
Caption: General mechanism of peptide bond formation via carboxyl group activation.
Caption: Comparison of experimental workflows for peptide coupling methods.
References
Comparative Guide to HPLC Purity Analysis of tert-Butyl (2-morpholino-2-oxoethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of "tert-Butyl (2-morpholino-2-oxoethyl)carbamate." The selection of a robust and appropriate analytical method is crucial for ensuring the quality, consistency, and reliability of this compound in research and drug development applications. This carbamate-protected amino acid derivative, incorporating a polar morpholine moiety, presents unique analytical challenges that necessitate careful consideration of chromatographic conditions.
"this compound" is a key building block in medicinal chemistry, valued for its role in introducing a morpholine scaffold, which can impart favorable physicochemical properties to drug candidates.[1][2][3] Given its intended use in sensitive biological applications, stringent purity control is paramount. Potential impurities may arise from its synthesis, including unreacted starting materials, by-products from the carbamate protection step, or degradation products.[4][5]
This guide compares two primary HPLC approaches: a traditional Reversed-Phase (RP-HPLC) method and a Hydrophilic Interaction Liquid Chromatography (HILIC) method, providing detailed experimental protocols and supporting data to aid in method selection.
Experimental Workflow Overview
The logical workflow for the purity analysis of "this compound" by HPLC involves several key stages, from sample preparation to data analysis and final purity determination. The choice between RP-HPLC and HILIC represents a critical decision point based on the analyte's polarity and the impurity profile.
Comparison of HPLC Methodologies
The inherent polarity of "this compound" makes its analysis by standard reversed-phase chromatography challenging, as it may result in poor retention on nonpolar stationary phases like C18.[6] To address this, two distinct methods are proposed and compared. Method A represents a common starting point using a C18 column, while Method B utilizes HILIC, a technique specifically designed for enhanced retention of polar compounds.[4][7]
Data Presentation: HPLC Method Comparison
The following table summarizes the experimental conditions and expected performance of the two comparative HPLC methods.
| Parameter | Method A: Reversed-Phase (RP-HPLC) | Method B: Hydrophilic Interaction (HILIC) |
| Principle | Separation based on hydrophobic interactions. | Separation based on partitioning between a hydrophilic stationary phase and a mobile phase with a high organic content.[7] |
| Stationary Phase | C18, polar-endcapped (e.g., 4.6 x 150 mm, 3.5 µm) | Amide or bare silica (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | A: 95:5 Acetonitrile:Water with 10 mM Ammonium AcetateB: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate |
| Gradient | 5% to 95% B over 15 minutes | 0% to 100% B over 15 minutes |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 40 °C |
| Detection | UV at 210 nm or Charged Aerosol Detector (CAD) | UV at 210 nm or Charged Aerosol Detector (CAD) |
| Expected Retention | Low to moderate; may elute near the solvent front. | High; good retention and separation from polar impurities. |
| Advantages | Widely available, robust, good for non-polar impurities.[8] | Excellent retention for polar analytes and impurities. |
| Disadvantages | Potential for poor retention of the main peak.[9] | Longer column equilibration times, potential for different impurity elution order. |
Experimental Protocols
Detailed methodologies for sample preparation and the execution of the comparative HPLC analyses are provided below.
Sample Preparation
-
Standard Solution: Accurately weigh approximately 10.0 mg of "this compound" reference standard.
-
Dilution: Dissolve the standard in a 1:1 mixture of Acetonitrile and Water to a final concentration of 1.0 mg/mL.
-
Filtration: Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
-
Sample Solution: Prepare the analysis sample using the same procedure.
HPLC Analysis Protocol (Method A: RP-HPLC)
-
System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV or CAD detector.
-
Column: C18, polar-endcapped (e.g., Ascentis C18, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-17 min: 5% to 95% B
-
17-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: UV absorbance at 210 nm (for the carbamate and amide chromophores) or by a universal detector like CAD.
HPLC Analysis Protocol (Method B: HILIC)
-
System: An HPLC system as described for Method A.
-
Column: HILIC Amide (e.g., Ascentis Express HILIC, 4.6 x 150 mm, 2.7 µm).
-
Mobile Phase A: 95:5 (v/v) Acetonitrile:Water containing 10 mM Ammonium Acetate.
-
Mobile Phase B: 50:50 (v/v) Acetonitrile:Water containing 10 mM Ammonium Acetate.
-
Gradient Program:
-
0-2 min: 0% B
-
2-17 min: 0% to 100% B
-
17-20 min: 100% B
-
20-21 min: 100% to 0% B
-
21-30 min: 0% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Detection: UV absorbance at 210 nm or by CAD.
Logical Relationship in Purity Assessment
The purity assessment of a pharmaceutical intermediate involves a logical progression from identifying potential impurities based on the synthetic route to selecting an appropriate analytical method for their separation and quantification. This process ensures that the final purity value is accurate and reflects the true composition of the material.
Comparison with Alternatives
While HPLC is the primary method for purity assessment, other techniques can provide complementary information, especially for impurities not amenable to LC analysis.
| Analytical Technique | "this compound" | Alternative: Volatile Starting Material (e.g., Morpholine) | Alternative: Non-UV Active Impurity |
| HPLC-UV | Suitable, provided chromophores are present (amide/carbamate at low UV). | Poorly retained and may lack a strong chromophore. | Undetectable. |
| HPLC-CAD/ELSD | Excellent. Universal detection is ideal for this compound. | Can be detected if non-volatile, but retention is an issue. | Method of Choice. Detects any non-volatile analyte.[4] |
| GC-MS | Not suitable due to low volatility and thermal lability. | Method of Choice. Ideal for volatile and semi-volatile impurities like residual solvents or amines.[10] | Not suitable unless the impurity is volatile. |
| qNMR | Excellent for determining absolute purity against a certified standard without requiring a reference standard of the analyte itself.[10] | Can be used if a distinct signal is present and a suitable internal standard is chosen. | Can be used if a distinct signal is present. |
Conclusion
For the comprehensive purity analysis of "this compound," a dual-methodology approach is recommended. A primary HILIC method (Method B) should be employed for accurate quantification of the main component and polar impurities due to its superior retention characteristics for such molecules.[7] A complementary RP-HPLC method (Method A) can be valuable for separating potential non-polar impurities that might be present. Given the compound's structure, employing a universal detector such as a Charged Aerosol Detector (CAD) alongside UV detection is highly advised to ensure all non-volatile impurities are detected and quantified. For a complete purity profile, analysis for residual volatile components by GC-MS should also be considered as part of the overall quality control strategy.[10][11]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 7. waters.com [waters.com]
- 8. Developing HPLC Methods [sigmaaldrich.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Confirmation of tert-Butyl (2-morpholino-2-oxoethyl)carbamate: A Comparative NMR Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis for the structural confirmation of "tert-Butyl (2-morpholino-2-oxoethyl)carbamate" using Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of direct experimental NMR data for this specific compound in public databases, this guide presents a detailed prediction of its 1H and 13C NMR spectra based on the analysis of its constituent chemical moieties. To facilitate structural verification, a comparative analysis with analogous compounds is provided, supported by experimental data from the literature. This guide also outlines a standard experimental protocol for acquiring high-quality NMR spectra.
Predicted NMR Spectral Data for Structural Confirmation
The structure of this compound can be systematically verified by analyzing the expected chemical shifts and coupling patterns of its distinct proton and carbon environments. The predicted data is summarized in the tables below.
Table 1: Predicted 1H NMR Spectral Data for this compound *
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| t-Bu (C(CH3)3) | 1.4 - 1.5 | Singlet | 9H | Characteristic singlet for the tert-butyl protecting group. |
| NH (Carbamate) | 5.0 - 5.5 | Broad Singlet | 1H | Chemical shift can be variable and concentration-dependent. |
| CH2 (Glycine) | 3.9 - 4.1 | Doublet | 2H | Coupled to the NH proton. May appear as a singlet upon D2O exchange. |
| CH2-N (Morpholine) | 3.4 - 3.7 | Multiplet | 4H | Protons adjacent to the nitrogen atom of the morpholine ring. |
| CH2-O (Morpholine) | 3.6 - 3.8 | Multiplet | 4H | Protons adjacent to the oxygen atom of the morpholine ring. |
Table 2: Predicted 13C NMR Spectral Data for this compound *
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C (CH3)3 | ~28 | Characteristic signal for the methyl carbons of the tert-butyl group. |
| C (CH3)3 | ~80 | Quaternary carbon of the tert-butyl group. |
| CH 2 (Glycine) | 42 - 45 | Methylene carbon of the glycine moiety. |
| CH 2-N (Morpholine) | 42 - 47 | Carbons adjacent to the nitrogen in the morpholine ring. |
| CH 2-O (Morpholine) | 66 - 68 | Carbons adjacent to the oxygen in the morpholine ring.[1] |
| C =O (Amide) | 168 - 172 | Carbonyl carbon of the amide bond. |
| C =O (Carbamate) | 155 - 157 | Carbonyl carbon of the carbamate group. |
Comparative NMR Data of Alternative Structures
To provide a robust framework for structural confirmation, the following tables present experimental NMR data for compounds that are structurally related to this compound. These alternatives include other Boc-protected glycine amides and a simple N-acylated morpholine.
Table 3: 1H NMR Spectral Data of Comparative Compounds
| Compound | Functional Group Protons | Chemical Shift (δ, ppm) | Multiplicity | Solvent |
| N-Acetylmorpholine | CH3 (Acetyl) | ~2.1 | Singlet | CDCl3 |
| CH2-N | ~3.5 | Multiplet | CDCl3 | |
| CH2-O | ~3.7 | Multiplet | CDCl3 | |
| Boc-Glycine Dimethylamide | C(CH3)3 (t-Bu) | ~1.45 | Singlet | CDCl3 |
| NH | ~5.2 | Broad Singlet | CDCl3 | |
| CH2 (Glycine) | ~3.8 | Doublet | CDCl3 | |
| N(CH3)2 | ~2.9, ~3.0 | Singlets | CDCl3 | |
| Boc-Glycine Piperidide | C(CH3)3 (t-Bu) | ~1.4 | Singlet | CDCl3 |
| NH | ~5.1 | Broad Singlet | CDCl3 | |
| CH2 (Glycine) | ~3.9 | Doublet | CDCl3 | |
| CH2 (Piperidine) | ~1.5-1.7, ~3.4 | Multiplets | CDCl3 |
Table 4: 13C NMR Spectral Data of Comparative Compounds
| Compound | Functional Group Carbons | Chemical Shift (δ, ppm) | Solvent |
| N-Acetylmorpholine [2] | CH3 (Acetyl) | ~21 | CDCl3 |
| CH2-N | ~42, ~46 | CDCl3 | |
| CH2-O | ~67 | CDCl3 | |
| C=O (Amide) | ~169 | CDCl3 | |
| Boc-Glycine Dimethylamide | C (CH3)3 | ~28 | CDCl3 |
| C (CH3)3 | ~79 | CDCl3 | |
| CH2 (Glycine) | ~43 | CDCl3 | |
| N(CH3)2 | ~36, ~37 | CDCl3 | |
| C=O (Amide) | ~170 | CDCl3 | |
| C=O (Carbamate) | ~156 | CDCl3 | |
| Boc-Glycine Piperidide | C (CH3)3 | ~28 | CDCl3 |
| C (CH3)3 | ~79 | CDCl3 | |
| CH2 (Glycine) | ~43 | CDCl3 | |
| CH2 (Piperidine) | ~24, ~25, ~26, ~43, ~47 | CDCl3 | |
| C=O (Amide) | ~169 | CDCl3 | |
| C=O (Carbamate) | ~156 | CDCl3 |
Note on Amide Bond Rotation: The presence of the amide bond can lead to restricted rotation, potentially resulting in the observation of two distinct sets of signals for the morpholine protons and carbons at room temperature.[3][4][5][6][7] Variable temperature NMR studies can be employed to investigate this dynamic process.
Experimental Protocols
Sample Preparation for 1H and 13C NMR
-
Sample Quantity: For 1H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). For 13C NMR, a higher concentration of 20-50 mg is recommended.
-
Solvent Selection: Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar compounds. For compounds with poor solubility in CDCl3, Dimethyl sulfoxide-d6 (DMSO-d6) can be used.
-
Sample Purity: Ensure the sample is free of particulate matter by filtering the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Most deuterated solvents are available with TMS already added.
NMR Data Acquisition
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
1H NMR Acquisition Parameters:
-
Pulse Angle: 30-45°
-
Spectral Width: -2 to 12 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16 scans
-
-
13C NMR Acquisition Parameters:
-
Pulse Angle: 30-45°
-
Spectral Width: 0 to 220 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Visualizing the Structural Confirmation Workflow
The following diagram illustrates the logical workflow for confirming the structure of this compound using NMR spectroscopy.
Caption: Workflow for NMR-based structural confirmation.
References
- 1. acdlabs.com [acdlabs.com]
- 2. 4-Acetylmorpholine | C6H11NO2 | CID 15543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The amide rotational barrier in isonicotinamide: Dynamic NMR and ab initio studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amide rotation trajectories probed by symmetry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01421J [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. A Small Change in Structure, a Big Change in Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry of tert-Butyl (2-morpholino-2-oxoethyl)carbamate and Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected mass spectrometric behavior of tert-butyl (2-morpholino-2-oxoethyl)carbamate and related chemical structures. The information herein is intended to support researchers in identifying and characterizing this compound and its analogs in various experimental settings. While direct experimental data for the target compound is not widely published, this guide leverages data from structurally similar molecules to predict its fragmentation patterns and compare it with viable alternatives.
Structural Context
This compound is a molecule that incorporates a tert-butoxycarbonyl (Boc) protecting group, a glycine-like linker, and a morpholine amide moiety. Understanding the mass spectrometric behavior of each component is crucial for interpreting the full spectrum.
Predicted Mass Spectrometry Data
Based on the analysis of related compounds, the following table summarizes the predicted prominent ions for this compound under typical soft ionization techniques like Electrospray Ionization (ESI).
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 259.16 | Protonated molecule |
| [M+Na]⁺ | 281.14 | Sodium adduct |
| [M+K]⁺ | 297.11 | Potassium adduct |
| [M-C₄H₈]⁺ | 203.10 | Loss of isobutylene from the Boc group |
| [M-C₅H₉O₂]⁺ | 158.08 | Loss of the entire Boc group |
| [C₄H₉O]⁺ | 73.06 | tert-Butoxy cation |
| [C₄H₉]⁺ | 57.07 | tert-Butyl cation |
| [C₄H₈NO]⁺ | 86.06 | Fragment from the morpholine ring |
Comparison with Structurally Related Compounds
The mass spectrometric behavior of the target compound can be benchmarked against other commercially available or synthetically accessible molecules. This comparison is valuable for method development and for distinguishing between related structures in complex mixtures.
| Compound | Molecular Weight | Key Fragments (m/z) | Notes |
| tert-Butyl (2-aminoethyl)carbamate | 160.22 | 105 ([M-C₄H₈+H]⁺), 57 ([C₄H₉]⁺) | Simpler fragmentation due to the free amine. |
| N-Boc-glycine | 175.18 | 119 ([M-C₄H₈]⁺), 75 ([Glycine+H]⁺), 57 ([C₄H₉]⁺) | Lacks the morpholine moiety, leading to a different fragmentation pathway for the side chain. |
| Morpholine | 87.12 | 88 ([M+H]⁺), 58, 44 | Provides the characteristic fragmentation pattern for the morpholine ring itself. |
| tert-Butyl carbamate | 117.15 | 118 ([M+H]⁺), 62, 57 ([C₄H₉]⁺) | Represents the fragmentation of the core Boc-amine structure. |
Experimental Protocols
The following is a generalized protocol for the analysis of this compound and related compounds using Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI.
1. Sample Preparation
-
Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.
-
Filter the sample through a 0.22 µm syringe filter if necessary.
2. Liquid Chromatography (LC) Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Flow: 8-12 L/min.
-
Drying Gas Temperature: 300-350 °C.
-
Nebulizer Pressure: 30-45 psi.
-
Scan Range: m/z 50-500.
-
Fragmentation (MS/MS): For structural confirmation, perform collision-induced dissociation (CID) on the protonated parent ion ([M+H]⁺). The collision energy will need to be optimized for the specific instrument and compound but typically ranges from 10-30 eV.
Visualizing Fragmentation and Workflows
Predicted Fragmentation Pathway of this compound
Caption: Predicted major fragmentation pathways for protonated this compound.
General LC-MS Experimental Workflow
Caption: A generalized workflow for the LC-MS analysis of small molecules.
A Comparative Guide to Glycine Incorporation in Peptide Synthesis: Evaluating "tert-Butyl (2-morpholino-2-oxoethyl)carbamate" Against Standard Methodologies
For researchers, scientists, and drug development professionals, the efficient and high-fidelity incorporation of amino acids is paramount in peptide synthesis. This guide provides a comparative analysis of the conceptual use of "tert-Butyl (2-morpholino-2-oxoethyl)carbamate" against established, data-supported methods for glycine incorporation in various reaction systems, primarily focusing on solid-phase peptide synthesis (SPPS).
Glycine Incorporation Strategies: A Tale of Two Protecting Groups
The two dominant strategies in solid-phase peptide synthesis are the Boc/Bzl (tert-butyloxycarbonyl/benzyl) and the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approaches. The choice between these dictates the reagents, solvents, and cleavage conditions used throughout the synthesis.[1]
-
Boc/Bzl Strategy: This classic approach utilizes the acid-labile Boc group for Nα-protection.[1] A key advantage is its utility in synthesizing long or hydrophobic peptides, as the repeated acid treatment for Boc removal helps to disrupt secondary structures and reduce aggregation.[1] However, it requires the use of hazardous strong acids like hydrogen fluoride (HF) for the final cleavage of the peptide from the resin.
-
Fmoc/tBu Strategy: This is currently the more widely used method due to its milder reaction conditions. The base-labile Fmoc group is removed with a piperidine solution, while the final cleavage is performed with a less harsh acid like trifluoroacetic acid (TFA).[1] This orthogonality makes it compatible with a wider range of sensitive functionalities.
Quantitative Performance of Standard Glycine Coupling Methods
The efficiency of glycine incorporation is critically dependent on the choice of coupling reagent, which activates the carboxylic acid of the protected glycine to facilitate amide bond formation. The following tables summarize the performance of common coupling reagents with Fmoc-Gly-OH and provide a general comparison for Boc-Gly-OH.
Table 1: Performance Comparison of Coupling Reagents for Fmoc-Gly-OH
| Coupling Reagent | Reagent Type | Relative Reactivity | Crude Peptide Purity (%) for GHRP-6 Synthesis | Key Advantages | Potential Disadvantages |
| HATU | Uronium/Aminium Salt | Very High | 85-95% | High efficiency, fast reaction times.[2] | Higher cost, potential for guanidinylation side reactions.[3] |
| HBTU | Uronium/Aminium Salt | High | 80-90% | Widely used, good for standard couplings.[3] | Less reactive than HATU.[3] |
| HCTU | Uronium/Aminium Salt | Very High | 85-95% | Similar reactivity to HATU, often more cost-effective.[3] | Potential for similar side reactions as other uronium salts.[3] |
| PyBOP | Phosphonium Salt | High | 80-90% | Non-carcinogenic byproducts, lower risk of guanidinylation.[3] | Generally lower reactivity than uronium/aminium salts.[3] |
| DIC/Oxyma | Carbodiimide/Additive | Moderate | 75-85% | Cost-effective, simple and soluble byproducts.[3] | Slower reaction rates compared to onium salts.[3] |
Data for GHRP-6 synthesis is collated from multiple studies and serves as a representative overview of reagent performance.[4]
Table 2: General Performance Comparison of Glycine Incorporation Strategies
| Parameter | Fmoc/tBu Strategy (using Fmoc-Gly-OH) | Boc/Bzl Strategy (using Boc-Gly-OH) | Conceptual Use of Boc-Gly-Morpholide |
| Deprotection Condition | Base-labile (e.g., 20% piperidine in DMF) | Acid-labile (e.g., 50% TFA in DCM) | N/A (Boc group is acid-labile) |
| Coupling Efficiency | High with modern coupling reagents (e.g., HATU, HCTU) | Generally high, can be influenced by aggregation | Potentially lower reactivity than in-situ activated esters |
| Side Reactions | Guanidinylation with some uronium salts | Repetitive acid treatment can cause side reactions | Potential for slow reaction rates leading to incomplete coupling |
| Handling of Hydrophobic Peptides | More susceptible to aggregation | Advantageous due to acid-mediated disruption of secondary structures[1] | May not offer the same anti-aggregation benefits as the full Boc/Bzl workflow |
| Compatibility with Sensitive Groups | Generally better due to milder conditions | Limited by the use of strong acids | Dependent on the stability of other groups to the coupling conditions |
"this compound": A Conceptual Analysis
The use of a pre-formed amide like "this compound" for glycine incorporation presents a different paradigm compared to the standard in-situ activation.
Potential Advantages:
-
Simplicity: A one-component system could simplify the coupling step by eliminating the need for a separate coupling reagent and activator.
-
Reduced Side Reactions: It could potentially avoid side reactions associated with certain coupling reagents, such as guanidinylation.
Potential Disadvantages:
-
Lower Reactivity: Amides are generally less reactive acylating agents than the active esters or symmetrical anhydrides formed during in-situ activation. This could lead to slower reaction times and incomplete coupling, especially with sterically hindered amines.
-
Synthesis and Stability: The synthesis of the reagent itself adds an extra step to the overall process. Its stability during storage would also be a consideration.
-
Byproduct Removal: The release of morpholine after the coupling reaction would require efficient washing steps for its removal.
Given that glycine is not sterically hindered and is not prone to racemization, the high efficiency of modern coupling reagents often makes the in-situ activation of Fmoc-Gly-OH or Boc-Gly-OH a more practical and reliable approach.
Experimental Protocols
The following are generalized protocols for a single coupling cycle of glycine using the standard Fmoc and Boc strategies in solid-phase peptide synthesis.
Protocol 1: Fmoc-Gly-OH Coupling Cycle
This protocol assumes the synthesis is being carried out on a resin with a free amine terminus.
Materials and Reagents:
-
Peptide-resin
-
N,N-Dimethylformamide (DMF)
-
Fmoc-Gly-OH (3 equivalents relative to resin loading)
-
Coupling Reagent (e.g., HATU, HBTU, PyBOP) (2.9 equivalents)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA) (6 equivalents)
-
Deprotection Solution: 20% piperidine in DMF (v/v)
-
Dichloromethane (DCM)
Procedure:
-
Fmoc Deprotection:
-
Treat the resin with the deprotection solution for 5 minutes and drain.
-
Add fresh deprotection solution and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-Gly-OH, the coupling reagent, and DIPEA in DMF.
-
Pre-activate the mixture for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the reaction for completion using a qualitative test (e.g., Kaiser test).
-
Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times). The resin is now ready for the next deprotection cycle.
-
Protocol 2: Boc-Gly-OH Coupling Cycle
This protocol is for synthesis on a Boc-compatible resin (e.g., Merrifield resin).
Materials and Reagents:
-
Peptide-resin
-
Dichloromethane (DCM)
-
Deprotection Solution: 50% Trifluoroacetic Acid (TFA) in DCM (v/v)
-
Neutralization Solution: 10% DIPEA in DCM (v/v)
-
Boc-Gly-OH (3 equivalents)
-
Coupling Reagent (e.g., HBTU) (3 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Boc Deprotection:
-
Treat the resin with the deprotection solution for 2 minutes and drain.
-
Add fresh deprotection solution and agitate for 20-30 minutes.
-
Drain and wash the resin thoroughly with DCM (5 times).
-
-
Neutralization:
-
Wash the resin with the neutralization solution for 5-10 minutes. Repeat this step once.
-
Wash the resin thoroughly with DCM (3-5 times) to remove excess base.
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve Boc-Gly-OH and the coupling reagent in DMF. Add DIPEA for activation.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor the reaction for completion (e.g., Kaiser test).
-
Drain the coupling solution and wash the resin with DCM (3-5 times). The resin is now ready for the next Boc deprotection cycle.
-
Visualizing the Workflow and Mechanisms
To further clarify the processes, the following diagrams illustrate the general workflow of SPPS and the activation mechanisms of different classes of coupling reagents.
References
Benchmarking Peptide Coupling Reagents: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of high-purity peptides is paramount. The choice of coupling reagent and activation strategy for amino acids is a critical determinant of success in solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of common activation methods, offering insights into their performance based on experimental data. We will also contextualize the potential performance of tert-Butyl (2-morpholino-2-oxoethyl)carbamate as a pre-activated building block within this landscape.
The core of peptide synthesis is the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another. This process requires the activation of the carboxyl group to facilitate nucleophilic attack. This compound represents a strategy where a Boc-protected amino acid is pre-activated as a morpholine amide. This guide will compare the performance of such activated amides against other widely used alternatives.
Comparative Performance of Peptide Coupling Reagents
The selection of a coupling reagent directly impacts reaction kinetics, yield, purity, and the degree of racemization of the final peptide. The following table summarizes the performance of common coupling methodologies.
| Coupling Method/Reagent | Typical Coupling Efficiency | Relative Cost | Key Advantages | Potential Drawbacks |
| Onium Salts (e.g., HBTU, HATU, HCTU) | >99% | High | Fast reaction times, high efficiency, suitable for automated synthesis.[1][2] | Potential for side reactions (guanidinylation with HATU/HBTU), can be allergenic.[2] |
| Carbodiimides (e.g., DCC, DIC) + Additives (e.g., HOBt, Oxyma) | 95-99% | Low to Moderate | Cost-effective, widely used.[3] | Formation of insoluble urea byproducts (with DCC), potential for racemization without additives.[4] |
| Phosphonium Salts (e.g., PyBOP®, PyAOP) | >99% | High | High reactivity, low racemization, avoids guanidinylation side reactions.[2] | Byproducts can be toxic (HMPA with BOP).[2] |
| Pre-formed Active Esters (e.g., OPfp, OSu) | 90-98% | Moderate to High | Stable and isolable, reduces racemization risk during coupling.[2] | Slower reaction kinetics compared to onium salts. |
| Activated Amides (e.g., Morpholine Amides) | Variable | Moderate | Potentially stable for storage, specific reactivity profile. | Less common, may have slower kinetics and require specific coupling conditions. |
Experimental Protocols
Reproducible results in peptide synthesis are contingent on well-defined experimental protocols. Below are generalized methodologies for key experiments in solid-phase peptide synthesis.
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry
This protocol outlines the manual synthesis of a peptide on a resin using the Fmoc/tBu strategy.[5]
-
Resin Swelling: The appropriate resin (e.g., Rink Amide) is placed in a reaction vessel and swollen in N,N-dimethylformamide (DMF) for at least 30 minutes. The DMF is then drained.[5][6]
-
Fmoc Deprotection: A 20% solution of piperidine in DMF is added to the resin to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. The mixture is agitated for a specified time, and the deprotection solution is drained.[5][7]
-
Washing: The resin is washed multiple times with DMF to remove residual piperidine and byproducts.[7]
-
Amino Acid Coupling: The Fmoc-protected amino acid (3-5 equivalents) is pre-activated and added to the resin.[5] The specific activation method will vary (see below). The mixture is agitated until the coupling reaction is complete.[5]
-
Washing: The resin is washed with DMF to remove excess reagents and byproducts.[5]
-
Repeat Cycle: Steps 2-5 are repeated for each amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the final amino acid is coupled, the resin is washed with dichloromethane (DCM). A cleavage cocktail (e.g., trifluoroacetic acid-based) is added to cleave the peptide from the resin and remove side-chain protecting groups.[5]
Protocols for Amino Acid Activation and Coupling
Method 1: Coupling with Onium Salts (e.g., HBTU)
-
Dissolve the Fmoc-protected amino acid (3-5 equivalents) and an onium salt coupling agent like HBTU (3-5 equivalents) in DMF.[5]
-
Add a base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to form the active ester.[5]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 30-60 minutes.
-
Perform a test (e.g., Kaiser test) to confirm the completion of the coupling reaction. If the test is positive, indicating free amines, the coupling step may be repeated.[5]
Method 2: Coupling with Carbodiimides and Additives (e.g., DIC/Oxyma)
-
Dissolve the Fmoc-protected amino acid (3 equivalents) and an additive like Oxyma Pure (3 equivalents) in DMF.
-
Add a carbodiimide such as N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) to the solution and allow it to pre-activate for a few minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours.
Method 3: Coupling with a Pre-activated Amino Acid (e.g., this compound)
-
Dissolve the pre-activated amino acid, such as this compound (3-5 equivalents), in a suitable solvent like DMF.
-
Add the solution to the deprotected resin.
-
Agitate the mixture. The reaction time may be longer compared to onium salt-mediated couplings and should be monitored (e.g., via a Kaiser test).
Visualizing Workflows and Relationships
To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.
References
Comparative Analysis of Boc-Protected Amino Acid-Secondary Amine Conjugates in Synthesis
Absence of Cross-Reactivity Data for a Synthetic Intermediate
"Tert-Butyl (2-morpholino-2-oxoethyl)carbamate," also identified as Boc-Gly-Mor, is a chemical compound primarily utilized as a synthetic building block.[1][2] Extensive searches for cross-reactivity studies or direct biological activity of this molecule have yielded no results. This is consistent with its role as an intermediate in the synthesis of more complex molecules, such as pyrazinoic acid hybrid conjugates, which are under investigation for potential therapeutic applications, including as anti-tuberculosis agents.[3][4] Therefore, a direct comparison of its cross-reactivity is not feasible.
This guide provides a comparative analysis of "this compound" and other structurally similar Boc-protected amino acid-secondary amine conjugates. The comparison focuses on synthetic efficiency and physical properties, which are critical parameters for researchers and professionals in drug development and medicinal chemistry.
Comparison of Synthetic Yield and Physical Properties
The synthesis of "this compound" and its analogues involves the coupling of an N-(Boc-aminoacyl)benzotriazole with a secondary amine. The efficiency of this reaction and the physical characteristics of the resulting products are summarized below.
| Compound Name | Abbreviation | Secondary Amine | Yield (%) | Physical State | Melting Point (°C) |
| This compound | Boc-Gly-Mor | Morpholine | 62 | Colorless microcrystals | 114–116 |
| tert-Butyl (2-oxo-2-(piperidin-1-yl)ethyl)carbamate | Boc-Gly-Pip | Piperidine | 90 | Oil | N/A |
| tert-Butyl (2-oxo-2-(pyrrolidin-1-yl)ethyl)carbamate | Boc-Gly-Pyr | Pyrrolidine | 89 | Oil | N/A |
| tert-Butyl (2-(4-methylpiperazin-1-yl)-2-oxoethyl)carbamate | Boc-Gly-NMP | N-Methylpiperazine | 76 | Oil | N/A |
Experimental Protocols
General Procedure for the Synthesis of Secondary Amine–Amino Acid Conjugates (11a–t)
This protocol outlines the synthesis of "this compound" and its analogues as described in the literature.[3]
-
Reaction Setup: A 50 mL round-bottom flask equipped with a magnetic stir bar is charged with N-(Boc-aminoacyl)benzotriazole (1.0 equivalent) and the respective secondary amine (morpholine, piperidine, N-methylpiperazine, or pyrrolidine; 1.0 equivalent).
-
Solvent and Base Addition: Acetonitrile (10 mL) is added as the solvent, followed by the addition of triethylamine (1.5 equivalents).
-
Reaction Execution: The reaction mixture is stirred at room temperature for 3–4 hours.
-
Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the acetonitrile is evaporated under reduced pressure. The resulting residue is extracted with ethyl acetate (EtOAc).
-
Purification: The organic layer is washed with an aqueous sodium carbonate solution and dried over sodium sulfate.
-
Product Isolation: After filtration of the drying agent, the ethyl acetate is evaporated under reduced pressure to yield the desired amino acid–secondary amine conjugate.[3]
Visualizations
Synthetic Workflow for Boc-Protected Amino Acid-Secondary Amine Conjugates
Caption: Synthetic workflow for the preparation of Boc-protected amino acid-secondary amine conjugates.
References
A Comparative Analysis of Synthetic Yields for tert-Butyl (2-morpholino-2-oxoethyl)carbamate
For researchers and professionals in drug development and chemical synthesis, the efficient production of key intermediates is paramount. This guide provides a comparative analysis of common synthetic methods for obtaining tert-Butyl (2-morpholino-2-oxoethyl)carbamate, a valuable building block in medicinal chemistry. We will objectively compare the performance of three widely used amide coupling techniques, supported by experimental data, to inform the selection of the most suitable method for your research needs.
Comparative Yield Analysis
The synthesis of this compound involves the formation of an amide bond between N-Boc-glycine and morpholine. The choice of coupling reagent is a critical factor influencing the reaction's efficiency and overall yield. Below is a summary of the expected yields for three common coupling methods.
| Coupling Method | Key Reagents | Typical Yield (%) | Reference |
| Carbodiimide Coupling | EDC, HOBt | 75 - 85 | [1] |
| Aminium/Uronium Salt Coupling | HATU, DIPEA | 90 - 98 (estimated) | [2] |
| Mixed Anhydride | Isobutyl Chloroformate, NMM | ~93 | [3] |
Note: The yield for the HATU-mediated coupling is an estimate based on its established high efficiency for peptide and amide bond formation.[2]
Experimental Protocols
Detailed methodologies for each of the key experiments are provided below.
Carbodiimide Coupling using EDC/HOBt
This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) to activate the carboxylic acid for amidation.
Materials:
-
N-Boc-glycine
-
Morpholine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of N-Boc-glycine (1.0 eq) in dichloromethane (DCM), add HOBt (1.2 eq) and EDCI (1.2 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add morpholine (1.1 eq) and DIPEA (1.5 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound. A reported yield for a similar amide synthesis using this method is 75.7%.[1]
Aminium Salt Coupling using HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent known for its rapid reaction times and high yields.[2]
Materials:
-
N-Boc-glycine
-
Morpholine
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve N-Boc-glycine (1.0 eq) in dimethylformamide (DMF).
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 5-10 minutes to pre-activate the carboxylic acid.
-
Add morpholine (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mixed Anhydride Method
This method involves the formation of a mixed anhydride from N-Boc-glycine and isobutyl chloroformate, which then reacts with morpholine.
Materials:
-
N-Boc-glycine
-
Morpholine
-
Isobutyl chloroformate
-
N-methylmorpholine (NMM)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve N-Boc-glycine (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -15°C in an ice-salt bath.
-
Add N-methylmorpholine (NMM) (1.0 eq) and stir for a few minutes.
-
Slowly add isobutyl chloroformate (1.0 eq) to the mixture, maintaining the temperature at -15°C.
-
Stir the reaction mixture at -15°C for 15-30 minutes to form the mixed anhydride.
-
In a separate flask, dissolve morpholine (1.1 eq) in THF.
-
Add the morpholine solution to the mixed anhydride solution at -15°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove N-methylmorpholine hydrochloride.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude product.
-
Purify by column chromatography if necessary. A similar synthesis using this method reported a yield of 93.1%.[3]
Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for the described synthetic methods.
Caption: Workflow for EDC/HOBt Mediated Amide Coupling.
Caption: Workflow for HATU Mediated Amide Coupling.
Caption: Workflow for Mixed Anhydride Amide Synthesis.
References
- 1. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
A Comparative Guide to the Validation of N-Boc-Glycine Amide Derivatives in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of tert-Butyl (2-morpholino-2-oxoethyl)carbamate and its analogs, focusing on their validation in preclinical model systems. Due to the limited availability of direct experimental data for the title compound, this guide utilizes tert-Butyl (2-oxo-2-(piperidin-1-yl)ethyl)carbamate, a closely related piperidine analog, as a primary example for comparison. The principles and experimental protocols outlined herein are broadly applicable to the validation of similar N-Boc protected glycinamide derivatives.
The selection of a specific amide moiety, such as a morpholine or piperidine, can significantly influence the physicochemical properties, metabolic stability, and biological activity of a compound.[1] This guide aims to provide researchers with the necessary information to make informed decisions when selecting and validating such compounds for drug discovery and development.
Comparative Analysis of Physicochemical and Metabolic Properties
The choice between a morpholine and a piperidine amide can have a significant impact on a compound's metabolic fate. The morpholine ring, with its oxygen atom, is generally considered more metabolically stable than the piperidine ring.[1] The electron-withdrawing nature of the oxygen in morpholine can reduce the susceptibility of adjacent carbon atoms to oxidation by cytochrome P450 (CYP) enzymes.[1] However, it's important to note that morpholine-containing compounds are not metabolically inert and can undergo oxidation, N-dealkylation, or ring opening.[2]
| Property | This compound (Predicted) | tert-Butyl (2-oxo-2-(piperidin-1-yl)ethyl)carbamate (Predicted) | General N-Boc-Glycinamide |
| Molecular Weight | 244.29 g/mol | 242.32 g/mol | Varies with amide substituent |
| LogP (Predicted) | ~0.5 | ~1.0 | Varies |
| Metabolic Stability | Generally higher stability due to the morpholine ring.[1] | Potentially more susceptible to CYP-mediated oxidation.[1] | Dependent on the nature of the amide. |
| Aqueous Solubility | Higher predicted solubility due to the polar oxygen atom in the morpholine ring. | Lower predicted solubility. | Varies |
| Primary Metabolism | Oxidation, N-dealkylation, ring opening.[2] | Oxidation of the piperidine ring.[1] | Dependent on the specific amide. |
Experimental Protocols for Validation
The following are detailed methodologies for key experiments to validate and compare N-Boc-glycinamide derivatives in a model system.
1. In Vitro Cytotoxicity Assessment (MTT Assay)
This assay determines the concentration at which a compound inhibits cell viability by 50% (IC50), providing a measure of its cytotoxic potential.[3][4]
-
Materials:
-
Selected cancer cell lines (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in the culture medium.
-
Treat the cells with different concentrations of the compound and incubate for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.[4]
-
2. In Vitro Metabolic Stability Assessment (Microsomal Stability Assay)
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, providing an indication of its potential in vivo clearance.[2]
-
Materials:
-
Liver microsomes (from human, rat, or mouse)
-
NADPH regenerating system
-
Phosphate buffer
-
Test compound stock solution in a suitable solvent
-
Positive control compound with known metabolic instability
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Pre-incubate the liver microsomes and the test compound in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction by adding the quenching solution.
-
Analyze the remaining concentration of the parent compound in each sample using LC-MS/MS.
-
Plot the natural log of the percentage of the remaining parent compound against time to determine the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint).[1]
-
Visualizing Workflows and Pathways
Diagrams generated using Graphviz (DOT language) can effectively illustrate experimental workflows and the chemical synthesis of the compounds.
Caption: Synthetic scheme for N-Boc-glycinamide derivatives.
Caption: General workflow for in vitro validation.
Conclusion
References
Safety Operating Guide
Proper Disposal of tert-Butyl (2-morpholino-2-oxoethyl)carbamate: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of tert-Butyl (2-morpholino-2-oxoethyl)carbamate, a compound commonly used in pharmaceutical research and drug development. Adherence to these guidelines is crucial for minimizing risks and complying with regulatory standards.
I. Hazard Assessment and Safety Precautions
Key Potential Hazards:
-
May be harmful if swallowed or inhaled.[2]
-
Thermal decomposition may release irritating gases and vapors, such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[4]
Personal Protective Equipment (PPE): Before handling the compound for disposal, ensure the following PPE is worn:
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or glasses complying with OSHA's 29 CFR 1910.133 or European Standard EN166.[4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). |
| Skin/Body Protection | Laboratory coat. Ensure skin is not exposed. |
| Respiratory | For larger quantities or in poorly ventilated areas, a NIOSH-approved respirator may be necessary.[5] |
II. Spill & Leak Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Experimental Protocol for Spill Cleanup:
-
Evacuate and Ventilate: If the spill is large, evacuate the immediate area and ensure adequate ventilation.
-
Containment: Prevent the spill from spreading or entering drains.[1][6]
-
Cleanup Procedure:
-
Decontamination: Wash the spill area thoroughly with soap and water.[5]
-
Reporting: Report the incident to your laboratory supervisor and institutional Environmental Health & Safety (EHS) department.
III. Disposal Procedure
Chemical waste generators are responsible for correctly classifying and disposing of waste in accordance with all local, state, and federal regulations.[4]
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect waste this compound in a dedicated, properly sealed, and clearly labeled waste container.
-
Do not mix with incompatible materials, such as strong oxidizing agents.[4]
-
-
Waste Characterization:
-
Consult your institution's EHS department for guidance on classifying the waste. It may be categorized as non-hazardous or hazardous depending on local regulations and any potential contamination.
-
-
Container Labeling:
-
Label the waste container with "Hazardous Waste" (or as directed by your EHS office) and the full chemical name: "this compound".
-
-
Storage:
-
Disposal Request:
IV. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling tert-Butyl (2-morpholino-2-oxoethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling tert-Butyl (2-morpholino-2-oxoethyl)carbamate, a compound requiring careful management in a laboratory setting. The following procedures are designed to ensure the safety of all personnel and to outline proper disposal methods.
When handling this compound, it is imperative to use personal protective equipment (PPE) to prevent exposure.[1] Skin contact and inhalation are primary exposure routes for hazardous chemicals in a laboratory setting.[1]
Personal Protective Equipment (PPE)
A summary of the necessary personal protective equipment is provided in the table below. This equipment should be used in all instances where exposure to this compound is possible.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are inspected for integrity before each use and changed regularly.[1] |
| Eye Protection | Safety goggles | Chemical splash goggles are required to protect against splashes.[2] |
| Face Protection | Face shield | A face shield should be worn in addition to safety goggles when there is a significant risk of splashing.[2][3] |
| Body Protection | Laboratory coat | A flame-resistant lab coat should be worn to protect the skin and clothing from contamination. |
| Respiratory Protection | Respirator | Use a NIOSH-approved respirator with an organic vapor cartridge if working outside of a chemical fume hood or if ventilation is inadequate.[3][4] |
Operational Plan: Handling and Use
Adherence to the following step-by-step operational plan will minimize risks associated with the handling and use of this compound.
-
Preparation : Before handling the compound, ensure that a designated workspace is prepared. This should ideally be within a chemical fume hood to ensure adequate ventilation.[3] All necessary PPE must be donned correctly. An emergency eyewash station and safety shower should be readily accessible.[3]
-
Handling : When weighing or transferring the compound, use caution to avoid creating dust or aerosols. Use appropriate tools and techniques to minimize dispersal.
-
Spill Management : In the event of a spill, evacuate the immediate area. For small spills, absorb the material with an inert, non-combustible absorbent and place it in a sealed container for disposal. For larger spills, follow your institution's emergency procedures. Do not allow the chemical to enter drains.
-
First Aid :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6]
-
Skin Contact : Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[5][6]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[5][7]
-
Ingestion : Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8]
-
Caption: Operational workflow for handling this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection : All waste materials, including unused compounds, contaminated consumables (e.g., gloves, absorbent pads), and empty containers, must be collected in a designated, properly labeled hazardous waste container.
-
Waste Segregation : Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Storage : Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials, pending collection by a licensed hazardous waste disposal company.[9]
-
Regulatory Compliance : All disposal activities must be conducted in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
- 1. pppmag.com [pppmag.com]
- 2. americanchemistry.com [americanchemistry.com]
- 3. fishersci.com [fishersci.com]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - Morpholine [cdc.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. abmole.com [abmole.com]
- 9. dcfinechemicals.com [dcfinechemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
